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  • Product: 2-Bromo-4-fluoro-5-nitroaniline
  • CAS: 346433-97-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitroaniline: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-5-nitroaniline (CAS No. 952664-69-6), a highly functionalized aromatic compound critical to modern pharmaceutical synthesis.[1] We will...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-5-nitroaniline (CAS No. 952664-69-6), a highly functionalized aromatic compound critical to modern pharmaceutical synthesis.[1] We will refer to the common isomer 2-Bromo-5-fluoro-4-nitroaniline throughout this guide, as it is a key precursor in the synthesis of notable Active Pharmaceutical Ingredients (APIs) such as Tezacaftor, a modulator used in the treatment of cystic fibrosis.[1][2] This document is structured to provide researchers, chemists, and drug development professionals with in-depth technical data, including physicochemical properties, spectroscopic analysis, detailed synthesis protocols with mechanistic rationale, and key applications.

Core Physicochemical Properties

2-Bromo-5-fluoro-4-nitroaniline is a polysubstituted aniline that serves as a versatile building block.[1] Its unique arrangement of bromo, fluoro, nitro, and amino groups offers distinct reactivity at multiple sites, enabling the construction of complex molecular architectures. The key identifiers and physical properties are summarized below.

PropertyValueSource
IUPAC Name 2-Bromo-5-fluoro-4-nitroanilinePubChem[3]
CAS Number 952664-69-6BenchChem, PubChem[1][3]
Molecular Formula C₆H₄BrFN₂O₂BenchChem, PubChem[1][3]
Molecular Weight 235.01 g/mol BenchChem, PubChem[1][3]
Appearance Red-brown crystalline powderEchemi[4]
Melting Point 152°C - 156°CEchemi[4]
Solubility Very soluble in N,N-Dimethylformamide (DMF), Soluble in methanol; Sparingly soluble in glacial acetic acid; Practically insoluble in water.Echemi[4]
Density ~1.896 g/cm³ (Predicted)Echemi[4]
SMILES C1=C(C(=CC(=C1F)[O-])Br)NPubChem[3]

Spectroscopic Profile

Characterization of 2-Bromo-5-fluoro-4-nitroaniline is essential for confirming its identity and purity. While specific spectra can vary slightly based on instrumentation and conditions, the following provides an expert analysis of the expected spectroscopic data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. Due to the substitution pattern, there will be two aromatic protons, each appearing as a doublet due to coupling with the fluorine atom and potentially with each other. The amine (-NH₂) protons will likely appear as a broad singlet.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will display six distinct signals for the aromatic carbons. The carbons attached to the electronegative substituents (Bromine, Fluorine, Nitro group, and Amino group) will be significantly shifted. The C-F coupling will be observable as doublets.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups. Key vibrational modes to expect include:

    • N-H Stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

    • N-O Stretching (Nitro Group): Strong, sharp asymmetric and symmetric stretching bands, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

    • C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ region.

    • C-Br Stretching: Found in the lower wavenumber region, typically 500-650 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The nominal mass would be around 234/236 m/z.

Synthesis and Mechanistic Insights

The synthesis of 2-Bromo-5-fluoro-4-nitroaniline presents a classic challenge in regioselectivity. Direct nitration of the precursor, 2-bromo-5-fluoroaniline, is difficult to control because the strongly activating amino group directs ortho and para, potentially leading to a mixture of products.[1]

Causality Behind the Preferred Synthetic Route: To achieve high yield and purity of the desired C4-nitrated product, a protection-nitration-deprotection strategy is employed.[1][2]

  • Amine Protection: The highly activating amino group is temporarily converted into a less activating and sterically bulky amide, typically an acetamide. This serves two crucial purposes:

    • Moderates Reactivity: The acetyl group is electron-withdrawing, which dampens the activating nature of the nitrogen, allowing for a more controlled nitration.[1]

    • Enforces Regioselectivity: The bulkiness of the acetamide group sterically hinders the C6 position (ortho to the amine), thereby favoring electrophilic attack at the C4 position, which is para to the directing group.[1]

  • Nitration: The protected intermediate is then nitrated using a standard nitrating agent. The nitro group is installed at the C4 position.

  • Deprotection: The acetyl protecting group is subsequently removed via hydrolysis under basic or acidic conditions to yield the final product.[2]

Synthesis_Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Deprotection Start 2-Bromo-5-fluoroaniline Protected N-(2-bromo-5-fluorophenyl)acetamide Start->Protected Acetic Anhydride Nitrated N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide Protected->Nitrated Nitrating Agent (e.g., HNO₃/H₂SO₄) Final 2-Bromo-5-fluoro-4-nitroaniline Nitrated->Final Base (e.g., K₂CO₃) / Methanol

Caption: Synthesis workflow for 2-Bromo-5-fluoro-4-nitroaniline.

Experimental Protocol: Synthesis via Protection-Nitration-Deprotection

The following protocol is adapted from established synthetic methods.[2]

  • Step 1: Preparation of N-(2-bromo-5-fluorophenyl)acetamide (Protection)

    • To a solution of 2-bromo-5-fluoroaniline (1 molar equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride (1.1 molar equivalents) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amide.

  • Step 2: Preparation of N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide (Nitration)

    • Dissolve the N-(2-bromo-5-fluorophenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

    • Stir the mixture at 0-5°C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

    • Filter the precipitate, wash thoroughly with cold water until neutral, and dry to obtain the nitrated intermediate.

  • Step 3: Preparation of 2-Bromo-5-fluoro-4-nitroaniline (Deprotection)

    • Suspend the N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide from Step 2 in methanol.[2]

    • Add potassium carbonate (e.g., 1.5 molar equivalents) to the suspension.[2]

    • Stir the mixture at room temperature for 30 minutes to 1 hour.[2]

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture.

    • Concentrate the filtrate, dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.[2]

    • Concentrate the solution to yield the final product, 2-bromo-5-fluoro-4-nitroaniline, which can be further purified by recrystallization if necessary.[2]

Reactivity and Applications in Drug Development

The true value of 2-bromo-5-fluoro-4-nitroaniline lies in its utility as a versatile intermediate for constructing more complex molecules.[1] Its primary application is in the pharmaceutical industry, most notably as a key building block for Tezacaftor.[2]

  • Amino Group (-NH₂): Can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents. It is also a key site for amide bond formation.

  • Nitro Group (-NO₂): Can be readily reduced to an amino group, providing a new site for functionalization. This transformation is fundamental in the synthesis of many APIs.

  • Aromatic Halogens (Br, F): The bromine atom is a good leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.

DrugDev_Workflow cluster_pipeline Drug Development Pipeline cluster_synthesis Multi-Step Synthesis Intermediate 2-Bromo-5-fluoro-4-nitroaniline (Key Building Block) Reduction Nitro Reduction Intermediate->Reduction Coupling Cross-Coupling Reduction->Coupling Amidation Amide Formation Coupling->Amidation API Final API (e.g., Tezacaftor) Amidation->API

Caption: Role of the intermediate in a drug development workflow.

Safety, Handling, and Storage

Due to its chemical nature, 2-Bromo-5-fluoro-4-nitroaniline must be handled with appropriate safety precautions.

Hazard Identification: [3]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Avoid generating dust.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • The compound is generally stable under recommended storage conditions.[1]

References

  • Tian, G., Wu, J., Li, Z., Yang, C., & Ding, F. (2020). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Google Patents.
  • 2-Bromo-5-fluoro-4-nitroaniline. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Preparation method of 2-bromo-5-fluoro-4-nitroaniline. (2021). Google Patents.
  • 2-Bromo-5-fluoro-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o563. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-nitroaniline: A Keystone Intermediate in Modern Pharmaceutical Synthesis

Abstract This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-4-nitroaniline (CAS No. 952664-69-6), a highly functionalized aromatic compound that has become a critical building block in contemporar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-4-nitroaniline (CAS No. 952664-69-6), a highly functionalized aromatic compound that has become a critical building block in contemporary medicinal chemistry. We will delve into its physicochemical properties, detailed synthetic routes with mechanistic justifications, characteristic reactivity, and its pivotal role as a precursor in the synthesis of advanced pharmaceutical agents, most notably the cystic fibrosis drug Tezacaftor. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: Strategic Importance and Nomenclature

2-Bromo-5-fluoro-4-nitroaniline is a polysubstituted aniline whose strategic arrangement of functional groups—an amine, a nitro group, and two different halogens—offers a rich platform for complex molecular engineering.[1][2] The distinct electronic properties and positional arrangement of each substituent provide a versatile handle for a wide array of chemical transformations. Its most prominent application is as a key intermediate in the synthesis of Tezacaftor, a CFTR modulator drug used in combination therapies for treating cystic fibrosis (CF).[2] The presence of both bromine and fluorine atoms is particularly significant, as halogenation is a well-established strategy in drug design to enhance pharmacological properties such as metabolic stability and target binding affinity.

It is important to note a common point of confusion in nomenclature. While sometimes erroneously referred to as 2-Bromo-4-fluoro-5-nitroaniline, the correct IUPAC name corresponding to CAS number 952664-69-6 is 2-Bromo-5-fluoro-4-nitroaniline .[3] This guide will exclusively use the correct nomenclature.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory setting. The key data for 2-Bromo-5-fluoro-4-nitroaniline are summarized below.

PropertyValueSource(s)
CAS Number 952664-69-6[3]
Molecular Formula C₆H₄BrFN₂O₂[3]
Molecular Weight 235.01 g/mol [3]
Appearance White to yellow or yellow-brown solid/powder[4]
Purity Typically ≥95% to ≥98%[4]
Predicted Boiling Point 364.5±37.0 °C[2]
Solubility Sparingly soluble in water; soluble in many organic solvents[4]
Storage Conditions Room temperature or refrigerator, in a dark place under inert gas.[5]

Safety Profile:

This compound is classified as hazardous and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.[3]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Synthetic Strategies: A Comparative Analysis

The synthesis of 2-Bromo-5-fluoro-4-nitroaniline can be approached via several distinct routes. The choice of pathway often involves a trade-off between raw material cost, step count, overall yield, and purity. Here, we analyze the most prominent methods, explaining the chemical rationale behind each.

Preferred Method: Protection-Nitration-Deprotection of 2-Bromo-5-fluoroaniline

This three-step synthesis is arguably the most efficient and high-yielding approach, making it suitable for industrial-scale production.[1] It leverages a protecting group strategy to achieve excellent regioselectivity and control over the reaction.

Causality and Expertise: Direct nitration of the precursor, 2-bromo-5-fluoroaniline, is challenging. The powerful activating, ortho-, para-directing nature of the primary amine can lead to a mixture of products and potential oxidation under harsh nitrating conditions.[4] By temporarily converting the amine to an acetamide, its activating strength is moderated, and the steric bulk of the acetyl group disfavors substitution at the C6 position, thus ensuring highly selective nitration at the desired C4 position (para to the acetamido group).[4]

Diagram 2: Key Reactivity Pathways.

Reduction of the Nitro Group

A primary and highly valuable transformation is the selective reduction of the nitro group to a primary amine, yielding 2-bromo-5-fluoro-1,4-benzenediamine . [4]This reaction unmasks a new nucleophilic site, which is crucial for subsequent steps like amide bond formation or the construction of heterocyclic rings (e.g., indoles in the Tezacaftor synthesis). [6]

  • Self-Validating System: The choice of reducing agent is critical. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C), Raney Nickel, or Platinum is often employed. [4]These methods are typically clean and high-yielding. The reaction progress can be easily monitored by the consumption of hydrogen gas or by chromatographic methods (TLC, LC-MS) to ensure complete conversion without over-reduction or dehalogenation.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring of 2-Bromo-5-fluoro-4-nitroaniline is highly activated towards Nucleophilic Aromatic Substitution (SNAr). [4]

  • Causality: The potent electron-withdrawing nature of the nitro group, positioned para to the bromine atom, significantly reduces the electron density of the aromatic ring. This makes the ring susceptible to attack by nucleophiles. Furthermore, the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction. [4][7]This allows for the displacement of the bromine atom (a good leaving group) by a variety of nucleophiles, such as alkoxides, thiolates, or amines, providing a powerful method for introducing further diversity into the molecular scaffold. [4]

Application Profile: Synthesis of Tezacaftor

The industrial significance of 2-Bromo-5-fluoro-4-nitroaniline is cemented by its role in the synthesis of Tezacaftor. The aniline serves as the foundational core upon which the indole ring system of the final drug is constructed.

Diagram 3: Synthetic Workflow from the Intermediate to Tezacaftor.

The synthesis of the indole subunit of Tezacaftor begins with the regioselective bromination of 3-fluoro-4-nitroaniline to give the title compound (arene 370 in the literature). [6]This is followed by a series of key transformations:

  • N-Alkylation: A Lewis acid-catalyzed epoxide ring opening using (R)-glycidyl benzyl ether introduces the chiral side chain onto the amino group. [6]2. Nitro Reduction: The nitro group of the resulting intermediate is reduced to an amine, furnishing a key p-phenylenediamine derivative. [6]3. Indole Formation: A Sonogashira coupling followed by a Larock-type cyclization constructs the core aminoindole ring system. [6]4. Final Amide Coupling: This aminoindole core is then coupled with the other major fragment of the drug to yield the final Tezacaftor molecule. [6]

Conclusion

2-Bromo-5-fluoro-4-nitroaniline is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in organic synthesis. Its carefully orchestrated arrangement of substituents allows for controlled, high-yield transformations that are essential for the efficient construction of complex, high-value molecules like Tezacaftor. The synthetic routes presented herein, particularly the protection-based strategy, offer robust and scalable methods for its preparation. A thorough understanding of its reactivity—specifically the selective reduction of the nitro group and the susceptibility of the ring to SNAr reactions—empowers chemists to utilize this compound as a versatile and powerful tool in the pursuit of novel therapeutics.

References

  • Google Patents. (2020).
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Chem-Impex. (n.d.). 2-Bromo-4-fluoro-6-nitroaniline. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • National Institutes of Health. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. PMC. [Link]

  • JETIR. (2019). FTIR, FT – Raman and DFT calculations of 2-bromo-6-chloro-4-fluoroaniline. Journal of Emerging Technologies and Innovative Research. [Link]

  • ScienceDirect. (2002). A combined deamination and nitro reduction method for nitroanilines. [Link]

  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

Sources

Foundational

A Comprehensive Spectroscopic Guide to 2-Bromo-4-fluoro-5-nitroaniline: Elucidating Molecular Structure through NMR, IR, and MS

Introduction: The Molecular Blueprint of a Key Synthetic Intermediate 2-Bromo-4-fluoro-5-nitroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry. Its molecular structure, compr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Blueprint of a Key Synthetic Intermediate

2-Bromo-4-fluoro-5-nitroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry. Its molecular structure, comprising a benzene ring functionalized with four distinct substituents, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The precise arrangement of the bromo, fluoro, nitro, and amino groups dictates its reactivity and physicochemical properties. A thorough characterization of this compound is paramount for its effective use in research and development.

This guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-4-fluoro-5-nitroaniline (C₆H₄BrFN₂O₂, Molecular Weight: 235.01 g/mol ), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2] The following sections will not only present the expected spectral data but also delve into the rationale behind the experimental protocols and the interpretation of the results, offering a holistic understanding of how these techniques collaboratively confirm the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy

Interpreting the Spectrum: The structure of 2-Bromo-4-fluoro-5-nitroaniline has two protons attached to the aromatic ring. Due to the asymmetrical substitution pattern, these two protons are in distinct chemical environments and are expected to appear as two separate signals.

  • H-3 and H-6 Protons: The proton at position 3 (H-3) is ortho to the bromine atom and meta to the amino group. The proton at position 6 (H-6) is ortho to the amino group and meta to both the fluorine and nitro groups. The strong electron-withdrawing nature of the nitro group and the fluorine atom will deshield the adjacent protons, shifting their signals downfield. The H-6 proton, being ortho to the electron-donating amino group, would typically be shifted upfield, but the cumulative effects of the other groups result in a complex pattern.

  • Coupling: The two aromatic protons will exhibit coupling to each other (ortho-coupling, typically 7-10 Hz). Furthermore, each proton will show coupling to the ¹⁹F nucleus. This H-F coupling (J-coupling) will further split the signals. The magnitude of the coupling constant depends on the number of bonds separating the atoms; ortho-coupling (³JHF) is typically larger than meta-coupling (⁴JHF).

  • Amino Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.5 - 8.0Doublet of doublets (dd)³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-6 Hz
H-6~ 6.8 - 7.2Doublet of doublets (dd)³JHH ≈ 8-9 Hz, ³JHF ≈ 8-10 Hz
-NH₂~ 4.0 - 6.0Broad Singlet (br s)-

Note: These are predicted values. Actual experimental values may vary.

Carbon-¹³ (¹³C) NMR Spectroscopy

Interpreting the Spectrum: Due to the lack of symmetry, all six carbon atoms in the aromatic ring are chemically non-equivalent and should produce six distinct signals in the ¹³C NMR spectrum.

  • Substituent Effects: The chemical shifts are heavily influenced by the attached functional groups.

    • C-F: The carbon atom directly bonded to the highly electronegative fluorine atom (C-4) will show a large downfield shift and will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically very large (240-260 Hz).

    • C-NO₂: The carbon attached to the electron-withdrawing nitro group (C-5) will also be shifted downfield.

    • C-Br: The carbon bonded to bromine (C-2) exhibits a "heavy atom effect," which can result in a more shielded (upfield) position than might be expected based solely on electronegativity.[3]

    • C-NH₂: The carbon attached to the amino group (C-1) will be shielded and shifted upfield compared to an unsubstituted benzene ring.

    • C-H: The remaining carbons (C-3 and C-6) will also show distinct signals influenced by their neighboring substituents.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Feature
C-1 (-NH₂)~ 140 - 150
C-2 (-Br)~ 105 - 115
C-3 (-CH)~ 125 - 135
C-4 (-F)~ 150 - 160Large ¹JCF coupling
C-5 (-NO₂)~ 135 - 145
C-6 (-CH)~ 110 - 120

Note: These are predicted values based on established substituent effects.[4] Actual experimental values may vary.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra of a solid sample like 2-Bromo-4-fluoro-5-nitroaniline.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Chloroform-d, Acetone-d₆). The choice is critical; DMSO-d₆ is often a good starting point for polar, crystalline solids.

    • Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean, small vial. Gentle warming or vortexing can aid dissolution.[5]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity. This is an optimization process to obtain sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Proton decoupling removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required (e.g., 1024 or more), and a longer relaxation delay (2-5 seconds) is used.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase correct the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpreting the Spectrum: The IR spectrum of 2-Bromo-4-fluoro-5-nitroaniline will be characterized by absorption bands corresponding to its key functional groups.

  • N-H Vibrations: The aniline -NH₂ group will give rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. An N-H bending vibration is also expected around 1600-1640 cm⁻¹.

  • Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong and easily identifiable stretching absorptions: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[6]

  • Aromatic Ring Vibrations: The C-H stretching vibrations on the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring cause a series of bands in the 1450-1600 cm⁻¹ region.

  • C-F and C-Br Vibrations: The carbon-halogen stretches are found in the fingerprint region of the spectrum. The C-F stretch is typically a strong band in the 1000-1300 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, usually between 500-650 cm⁻¹.

Predicted IR Absorption Data:

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric & Symmetric N-H Stretch-NH₂ (Aniline)3300 - 3500Medium
Aromatic C-H StretchAr-H3050 - 3150Medium-Weak
N-H Bend (Scissoring)-NH₂ (Aniline)1600 - 1640Medium-Strong
Aromatic C=C StretchAromatic Ring1450 - 1600Medium (multiple bands)
Asymmetric N-O Stretch-NO₂ (Nitro)1500 - 1550Strong
Symmetric N-O Stretch-NO₂ (Nitro)1330 - 1370Strong
C-N StretchAr-NH₂1250 - 1340Medium-Strong
C-F StretchAr-F1100 - 1250Strong
C-Br StretchAr-Br500 - 650Medium-Weak
Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

This protocol ensures a high-quality, reproducible IR spectrum for a solid sample. The potassium bromide (KBr) pellet method is a standard technique that minimizes spectral interference.[7]

Objective: To obtain a transmission IR spectrum of the solid sample.

Methodology:

  • Preparation:

    • Ensure all equipment (agate mortar, pestle, die set) is scrupulously clean and dry.

    • Gently grind a small amount (~1-2 mg) of the 2-Bromo-4-fluoro-5-nitroaniline sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade KBr powder. The sample-to-KBr ratio is critical for obtaining a spectrum with appropriate band intensities.[7]

    • Briefly but thoroughly mix the sample and KBr by gentle grinding to create a homogeneous mixture. Avoid excessive grinding, which can attract moisture.

  • Pellet Formation:

    • Transfer a portion of the mixture to the barrel of a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Connect the die to a vacuum pump and evacuate for 1-2 minutes to remove trapped air and moisture, which can cause the pellet to be opaque.[8]

    • While under vacuum, apply pressure (typically 7-10 tons) for about 1-2 minutes.

    • Carefully release the pressure and then the vacuum.

  • Data Acquisition:

    • Disassemble the die and carefully remove the transparent or translucent KBr pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Workflow for FTIR Analysis (KBr Method)

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through isotopic patterns and fragmentation, valuable information for confirming the elemental composition and structure of a compound.

Interpreting the Spectrum:

  • Ionization: A soft ionization technique like Electrospray Ionization (ESI) is ideal for this molecule.[9] It will typically produce a protonated molecular ion, [M+H]⁺, with minimal fragmentation.

  • Molecular Ion Peak: The key signal to identify will be the molecular ion cluster. Since bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This "doublet" is a classic signature for a molecule containing one bromine atom.

  • Exact Mass: High-resolution mass spectrometry (HRMS) can measure the m/z value to several decimal places, allowing for the unambiguous determination of the molecular formula.

  • Fragmentation: If a harder ionization technique like Electron Ionization (EI) is used, or if tandem MS (MS/MS) is performed on the [M+H]⁺ ion, characteristic fragmentation patterns would be observed. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) or NO (30 Da).[10]

Predicted Mass Spectrometry Data (ESI-HRMS):

IonCalculated Exact Mass (m/z)Key Feature
[C₆H₄⁷⁹BrFN₂O₂+H]⁺234.9591Part of the characteristic bromine isotopic pattern.
[C₆H₄⁸¹BrFN₂O₂+H]⁺236.9570Part of the characteristic bromine isotopic pattern.
Experimental Protocol: ESI-MS Data Acquisition

This protocol describes a standard method for analyzing a small organic molecule using ESI-MS.

Objective: To determine the exact mass and confirm the isotopic pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile.

    • To promote the formation of the [M+H]⁺ ion in positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) is typically added to the solvent.

  • Instrument Setup and Calibration:

    • The mass spectrometer must be calibrated using a known standard solution immediately prior to analysis to ensure high mass accuracy.

    • Set the instrument parameters. For ESI, this includes setting the capillary voltage (e.g., 3-5 kV), nebulizing gas flow, drying gas flow, and temperature.[11]

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-400).

  • Data Analysis:

    • Examine the spectrum for the isotopic cluster corresponding to the [M+H]⁺ ion.

    • Confirm that the measured m/z values for the monoisotopic peak and its isotopic pattern match the theoretical values for the proposed formula C₆H₅BrFN₂O₂⁺.

    • Utilize the instrument's software to calculate the elemental composition from the high-resolution mass data.

Workflow for ESI-Mass Spectrometry Analysis

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of 2-Bromo-4-fluoro-5-nitroaniline. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and the connectivity within the molecule. Infrared spectroscopy confirms the presence of the key amine, nitro, and fluoro functional groups through their characteristic vibrational frequencies. Finally, high-resolution mass spectrometry provides definitive proof of the molecular formula through exact mass measurement and the characteristic isotopic signature of bromine. Together, these techniques form a self-validating analytical workflow, ensuring the identity and purity of this important chemical intermediate for its successful application in scientific research and development.

References

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Available at: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

  • Venter, A. R., & Botha, J. S. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 625-641. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Solid State NMR Experimental Setup. Available at: [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Available at: [Link]

  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Available at: [Link]

  • Analytical Chemistry. (2011, May 27). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • Dr. H.S. Gour University. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... Available at: [Link]

  • International Journal of Science and Advanced Research (IJSAR). (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Available at: [Link]

  • Reif, B., Ashbrook, S. E., Emsley, L., & Hong, M. (2021). Solid-state NMR spectroscopy. Nature Reviews Methods Primers, 1(1), 1-24. Available at: [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Available at: [Link]

  • Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]

  • Rapid Communications in Mass Spectrometry. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Available at: [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. Available at: [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Available at: [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Department of Chemistry and Biochemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). p-Nitroaniline. NIST WebBook. Available at: [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. Available at: [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4-nitroaniline. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Purity and Appearance of 2-Bromo-4-fluoro-5-nitroaniline

Introduction: Navigating the Challenges of Aromatic Isomers 2-Bromo-4-fluoro-5-nitroaniline is a polysubstituted aromatic amine, a class of compounds that serve as critical building blocks in the synthesis of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Aromatic Isomers

2-Bromo-4-fluoro-5-nitroaniline is a polysubstituted aromatic amine, a class of compounds that serve as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. The precise arrangement of the bromo, fluoro, nitro, and amino functional groups on the aniline ring dictates the molecule's reactivity and its utility in constructing complex target molecules.

However, the synthesis of such specific isomers is often fraught with challenges, primarily the formation of closely related regioisomers. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to specify, analyze, and confirm the purity and identity of 2-Bromo-4-fluoro-5-nitroaniline. We will delve into its expected physical characteristics, the likely impurities derived from its synthesis, and a multi-technique analytical approach to establish a comprehensive and trustworthy quality profile. It is crucial to note that several structural isomers, such as 2-Bromo-5-fluoro-4-nitroaniline (CAS 952664-69-6) and 2-Bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5), are commercially available and possess distinct physical properties.[1][2] Therefore, rigorous analytical characterization is paramount to ensure the correct isomer is being used.

Section 1: Physicochemical Profile and Visual Inspection

The first step in quality assessment is a thorough evaluation of the material's physical properties and appearance. Deviations from the expected norms are often the first indication of impurities or degradation.

Expected Appearance

As a member of the nitroaniline family, 2-Bromo-4-fluoro-5-nitroaniline is expected to be a solid at room temperature. The presence of the nitroaniline chromophore typically imparts color.

  • Form: Crystalline powder or solid.[2]

  • Color: Light yellow to orange or brown.[2][3] The intensity of the color can be an indicator of purity. Highly pure lots tend to be a uniform, pale yellow, whereas the presence of oxidative impurities or residual starting materials can lead to a darker, brownish, or greenish hue.

Key Physicochemical Data

A summary of the core physicochemical properties is essential for material specification. While specific experimental data for the 2,4,5-isomer is not widely published, we can compile its fundamental properties and use data from its close isomers as a reference for quality control.

PropertyValueSource
Molecular Formula C₆H₄BrFN₂O₂[1]
Molecular Weight 235.01 g/mol [1]
CAS Number Undetermined in public literature-
Melting Point (°C) Predicted: Likely in the 70-115 °C range.-
Reference Isomer (2,4,6-): 75 - 79 °C[2]
Reference Isomer (4-Br, 2-NO₂): 110 - 113 °C[3]

Causality Insight: The melting point is highly sensitive to impurities. The presence of regioisomers will disrupt the crystal lattice of the pure compound, resulting in a lower and broader melting range. Therefore, a sharp melting point is a strong, albeit not definitive, indicator of high purity.

Section 2: Synthesis and Anticipated Impurities

Understanding the synthetic pathway is fundamental to predicting the impurity profile of the final product. A plausible and common route to 2-Bromo-4-fluoro-5-nitroaniline is the electrophilic nitration of a disubstituted aniline precursor.

Proposed Synthetic Route: Nitration of 2-Bromo-4-fluoroaniline

The most direct synthesis involves the nitration of commercially available 2-Bromo-4-fluoroaniline (CAS 1003-98-1) using a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Synthesis cluster_start Starting Material cluster_reagents Reaction cluster_products Reaction Mixture Start 2-Bromo-4-fluoroaniline Reagents HNO₃ / H₂SO₄ (Nitrating Agent) Start->Reagents Product Desired Product: 2-Bromo-4-fluoro-5-nitroaniline Reagents->Product Impurity1 Regioisomer Impurity: 2-Bromo-4-fluoro-6-nitroaniline Reagents->Impurity1 Impurity2 Other Impurities: (Unreacted Starting Material, Di-nitrated products) Reagents->Impurity2 Workflow cluster_input Sample Batch cluster_analysis Analytical Techniques cluster_output Final Assessment Sample 2-Bromo-4-fluoro-5-nitroaniline Solid Sample HPLC HPLC Analysis (Purity & Impurity Profile) Sample->HPLC NMR ¹H NMR Analysis (Structural Identity) Sample->NMR MP Melting Point (Bulk Purity Check) Sample->MP Appearance Visual Inspection (Color & Form) Sample->Appearance Purity Quantitative Purity (% Area) > 98%? HPLC->Purity Identity Correct Isomeric Structure Confirmed? NMR->Identity Bulk Sharp Melting Range? MP->Bulk Spec Meets Appearance Spec? Appearance->Spec Decision Release or Reject Batch Purity->Decision Identity->Decision Bulk->Decision Spec->Decision

Sources

Exploratory

The Strategic Influence of Bromine and Fluorine on the Reactivity of 2-Bromo-4-fluoro-5-nitroaniline: A Technical Guide for Synthetic Chemists

Abstract This in-depth technical guide provides a comprehensive analysis of the role of bromine and fluorine in modulating the chemical reactivity of the versatile synthetic intermediate, 2-Bromo-4-fluoro-5-nitroaniline....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the role of bromine and fluorine in modulating the chemical reactivity of the versatile synthetic intermediate, 2-Bromo-4-fluoro-5-nitroaniline. This document, intended for researchers, scientists, and professionals in drug development, moves beyond a simple recitation of protocols to offer a deep dive into the causal relationships between the electronic and steric properties of the substituents and the resultant chemical behavior of the molecule. We will explore the strategic functionalization of this compound through key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and chemoselective reduction of the nitro group. Each section is supported by mechanistic insights, detailed experimental protocols, and visual aids to empower chemists to harness the full synthetic potential of this valuable building block.

Molecular Architecture and Electronic Landscape

2-Bromo-4-fluoro-5-nitroaniline is a highly functionalized benzene ring, where the interplay of its four substituents dictates its reactivity. A thorough understanding of the electronic and steric effects of each group is paramount for predicting and controlling its chemical transformations.

Substituent Effects on the Aromatic Ring:

SubstituentPositionElectronic EffectDirecting Effect (Electrophilic)Impact on Nucleophilic Aromatic Substitution
-NH₂ 1Strong Electron-Donating (Resonance)Ortho, Para-directing, ActivatingDeactivating
-Br 2Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance)Ortho, Para-directing, DeactivatingLeaving Group
-F 4Strong Electron-Withdrawing (Inductive)Ortho, Para-directing, DeactivatingActivating, Good Leaving Group
-NO₂ 5Strong Electron-Withdrawing (Resonance and Inductive)Meta-directing, Strongly DeactivatingStrongly Activating

The dominant activating group for electrophilic aromatic substitution is the amino group, which directs incoming electrophiles to the ortho and para positions.[1] However, the strong deactivating effect of the nitro group and the halogens makes electrophilic substitution on this ring challenging. Conversely, for nucleophilic aromatic substitution (SNAr), the powerful electron-withdrawing nitro group is the key activating substituent, rendering the ring susceptible to nucleophilic attack.[2][3]

Synthesis of 2-Bromo-4-fluoro-5-nitroaniline: A Case Study in Regiocontrol

The synthesis of 2-Bromo-4-fluoro-5-nitroaniline is a prime example of how understanding substituent effects is crucial for achieving the desired regiochemistry. Direct nitration of 2-bromo-5-fluoroaniline is often low-yielding and can lead to undesired isomers due to the strong activating and ortho, para-directing nature of the amino group.[4] Furthermore, under the harsh acidic conditions of nitration, the amino group can be protonated to form an anilinium ion, which is a meta-director.

To overcome these challenges, a protection-nitration-deprotection strategy is employed. The amino group is temporarily converted to an acetamide, which serves two critical functions:

  • Moderation of Activating Strength: The acetyl group is less activating than the free amino group, allowing for a more controlled nitration.[4]

  • Steric Hindrance: The bulkier acetamide group sterically hinders the C6 position, favoring nitration at the less hindered C4 position, which is para to the directing amino group.[4]

Experimental Protocol: Synthesis via Amino Group Protection

Step 1: Acetylation of 2-Bromo-5-fluoroaniline

  • In a reaction vessel, dissolve 2-bromo-5-fluoroaniline (1 part by weight) in a suitable solvent such as acetic acid.

  • Add acetic anhydride (0.6 parts by weight) dropwise to the solution while stirring.[2]

  • Heat the reaction mixture to 80°C and maintain for 1 hour to ensure complete conversion to 2-bromo-5-fluoroacetanilide.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Nitration of 2-Bromo-5-fluoroacetanilide

  • Carefully add the dried 2-bromo-5-fluoroacetanilide (1 part by weight) to concentrated sulfuric acid (6.5 parts by weight) at a low temperature (e.g., 0-5°C).[2]

  • Slowly add a nitrating agent, such as fuming nitric acid (0.4 parts by weight), dropwise while maintaining the low temperature and vigorous stirring.[2]

  • Allow the reaction to proceed for 1 hour at 20-30°C.[2]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of 2-Bromo-4-fluoro-5-nitroacetanilide

  • Suspend the dried 2-bromo-4-fluoro-5-nitroacetanilide (1 part by weight) in a mixture of water and a mineral acid, such as dilute hydrochloric acid (4 parts by weight of 15% HCl).[2]

  • Heat the mixture to reflux (approximately 100°C) for 3 hours to effect hydrolysis.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to below 40°C and collect the precipitated 2-Bromo-4-fluoro-5-nitroaniline by filtration.[2]

  • Wash the product with water until the filtrate is neutral and then dry. A patent describes obtaining the final product with a purity of over 98%.[2]

G cluster_synthesis Synthesis of 2-Bromo-4-fluoro-5-nitroaniline 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline Acetylation Acetylation 2-Bromo-5-fluoroaniline->Acetylation Acetic Anhydride 2-Bromo-5-fluoroacetanilide 2-Bromo-5-fluoroacetanilide Acetylation->2-Bromo-5-fluoroacetanilide Nitration Nitration 2-Bromo-5-fluoroacetanilide->Nitration HNO₃, H₂SO₄ 2-Bromo-4-fluoro-5-nitroacetanilide 2-Bromo-4-fluoro-5-nitroacetanilide Nitration->2-Bromo-4-fluoro-5-nitroacetanilide Hydrolysis Hydrolysis 2-Bromo-4-fluoro-5-nitroacetanilide->Hydrolysis HCl, H₂O 2-Bromo-4-fluoro-5-nitroaniline 2-Bromo-4-fluoro-5-nitroaniline Hydrolysis->2-Bromo-4-fluoro-5-nitroaniline

Caption: Synthetic workflow for 2-Bromo-4-fluoro-5-nitroaniline.

Reactivity Analysis and Synthetic Applications

Nucleophilic Aromatic Substitution (SNAr): The Role of Fluorine as a Superior Leaving Group

The presence of the strongly electron-withdrawing nitro group at position 5 renders the aromatic ring of 2-Bromo-4-fluoro-5-nitroaniline highly susceptible to nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group. In this molecule, both the bromine at C2 (ortho) and the fluorine at C4 (para) are potential leaving groups.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. While bromine is generally a better leaving group than fluorine in SN1 and SN2 reactions, the opposite is often true in SNAr.[5][6] The high electronegativity of fluorine has a potent inductive electron-withdrawing effect, which stabilizes the developing negative charge in the Meisenheimer complex more effectively than bromine.[7] This stabilization lowers the activation energy for the rate-determining nucleophilic addition step, making the displacement of fluoride faster.

Therefore, in nucleophilic aromatic substitution reactions of 2-Bromo-4-fluoro-5-nitroaniline, the fluorine atom at the C4 position is the preferred site of substitution.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) 2-Bromo-4-fluoro-5-nitroaniline 2-Bromo-4-fluoro-5-nitroaniline Nucleophile Nucleophile Meisenheimer Complex Meisenheimer Complex Product Product Meisenheimer Complex->Product Fast, -F⁻ 2-Bromo-4-fluoro-5-nitroanilineNucleophile 2-Bromo-4-fluoro-5-nitroanilineNucleophile 2-Bromo-4-fluoro-5-nitroanilineNucleophile->Meisenheimer Complex Rate-determining step

Caption: Generalized mechanism of SNAr on the target molecule.

Palladium-Catalyzed Cross-Coupling: Selective Functionalization at the Bromine Position

The carbon-bromine bond in 2-Bromo-4-fluoro-5-nitroaniline is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reactivity of halogens in the oxidative addition step of the catalytic cycle generally follows the order I > Br > Cl >> F.[8] This significant difference in reactivity allows for the highly selective functionalization of the C-Br bond while leaving the robust C-F bond intact for potential subsequent transformations.

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for the synthesis of biaryl compounds and other complex molecules.[7][9]

Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 2-Bromo-4-fluoro-5-nitroaniline (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Coupling 2-Bromo-4-fluoro-5-nitroaniline 2-Bromo-4-fluoro-5-nitroaniline Oxidative Addition Oxidative Addition 2-Bromo-4-fluoro-5-nitroaniline->Oxidative Addition Pd(0) Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(0) Pd(0) Reductive Elimination->Pd(0)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Chemoselective Reduction of the Nitro Group: Unveiling a New Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties and reactivity of the molecule.[10] This conversion transforms a strongly electron-withdrawing group into a strongly electron-donating one, opening up new avenues for synthetic diversification, such as amide bond formation or the construction of heterocyclic systems.

A key challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, the reductive cleavage of the carbon-halogen bond.[2] Therefore, the choice of reducing agent and reaction conditions is critical to ensure the chemoselective reduction of the nitro group while preserving the bromine and fluorine substituents.

Several methods have been developed for the selective reduction of nitro groups in the presence of halogens:

  • Catalytic Hydrogenation: While standard catalysts like Pd/C can sometimes lead to dehalogenation, more selective catalysts such as Raney Nickel or specific platinum- or cobalt-based catalysts can be effective.[2][11]

  • Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic and often highly chemoselective methods for nitro group reduction.[2] A Chinese patent suggests that stannous chloride or zinc chloride can give high yields and purity for the reduction of a related nitro compound.

Experimental Protocol: Chemoselective Nitro Reduction with SnCl₂
  • In a round-bottom flask, dissolve 2-Bromo-4-fluoro-5-nitroaniline (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction is often exothermic.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diamine by column chromatography or recrystallization if necessary.

Characterization

The structure and purity of 2-Bromo-4-fluoro-5-nitroaniline and its derivatives can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A patent for the synthesis of 2-Bromo-4-fluoro-5-nitroaniline reports the following ¹H NMR data (400 MHz, CDCl₃): δ 8.30-8.28 (d, 1H), 6.55-6.52 (d, 1H), 4.94 (brs, 2H). The two doublets correspond to the two aromatic protons, and the broad singlet corresponds to the two protons of the amino group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as N-H stretches for the amine, C-NO₂ stretches for the nitro group, and C-X stretches for the halogens.

Safety and Handling

2-Bromo-4-fluoro-5-nitroaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

2-Bromo-4-fluoro-5-nitroaniline is a strategically designed molecule whose reactivity is a fascinating interplay of the electronic and steric effects of its substituents. The bromine and fluorine atoms, in concert with the amino and nitro groups, provide orthogonal handles for a variety of chemical transformations. A deep understanding of the principles governing nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and chemoselective reduction allows the synthetic chemist to unlock the full potential of this versatile building block for the efficient construction of complex and valuable molecules.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents. (n.d.).
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  • Chemguide. (n.d.). The Reaction between Phenylamine (aniline) and Bromine Water. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

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  • Organic Process Research & Development. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Save My Exams. (n.d.). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

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  • ResearchGate. (2019, February 13). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

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Foundational

The Strategic Role of 2-Bromo-5-fluoro-4-nitroaniline in Modern Medicinal Chemistry: A Technical Guide

Abstract This technical guide provides an in-depth analysis of 2-Bromo-5-fluoro-4-nitroaniline, a highly functionalized aromatic compound that has emerged as a critical building block in contemporary medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-5-fluoro-4-nitroaniline, a highly functionalized aromatic compound that has emerged as a critical building block in contemporary medicinal chemistry. We will explore its chemical properties, multifaceted synthesis routes, and its pivotal role in the development of advanced therapeutics. The primary focus will be on its well-established application in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator, Tezacaftor. Furthermore, this guide will delve into the untapped potential of this scaffold in designing novel kinase inhibitors for oncology and developing new antimicrobial agents. Detailed experimental protocols, structure-activity relationship insights, and mechanistic discussions are provided to equip researchers and drug development professionals with the necessary knowledge to leverage this versatile intermediate in their discovery programs.

Introduction: The Architectural Significance of a Polysubstituted Aniline

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of complex and efficacious drug molecules. 2-Bromo-5-fluoro-4-nitroaniline (CAS No: 952664-69-6) has garnered significant attention as a premier building block due to the unique and synergistic interplay of its substituents.[1][2] The electron-withdrawing nature of the nitro and fluoro groups, combined with the synthetic versatility of the bromo and amino functionalities, creates a scaffold ripe for diverse chemical transformations. This guide will illuminate the chemical rationale behind its utility and provide practical insights into its application.

Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-4-nitroaniline

PropertyValueSource(s)
Molecular Formula C₆H₄BrFN₂O₂[3]
Molecular Weight 235.01 g/mol [3]
Appearance Light yellow to yellow solid[4]
Melting Point Not available
Boiling Point 364.5±37.0 °C (Predicted)[4]
Density 1.896±0.06 g/cm³ (Predicted)[4]
pKa -2.19±0.14 (Predicted)[4]
InChIKey PKDUOURYTVRBLI-UHFFFAOYSA-N[3]
SMILES C1=C(C(=CC(=C1F)[O-])Br)N[3]

Synthesis of 2-Bromo-5-fluoro-4-nitroaniline: A Multi-pronged Approach

The efficient synthesis of 2-Bromo-5-fluoro-4-nitroaniline is critical for its application in drug discovery. Several synthetic routes have been developed, primarily starting from commercially available precursors. The choice of a particular route often depends on factors such as scale, cost, and desired purity.

Route 1: Nitration of 2-Bromo-5-fluoroaniline

A common and direct approach involves the nitration of 2-bromo-5-fluoroaniline.[1] This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired regioselectivity.

Synthesis_Route_1 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline Product 2-Bromo-5-fluoro-4-nitroaniline 2-Bromo-5-fluoroaniline->Product Nitration Reagents1 Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagents1->Product

A direct nitration route to the target compound.

Experimental Protocol: Nitration of 2-Bromo-5-fluoroaniline [1]

  • Reaction Setup: To a solution of 2-bromo-5-fluoroaniline (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid), cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Route 2: Multi-step Synthesis with Amine Protection

To enhance regioselectivity and yield, a multi-step synthesis involving the protection of the amine group is often employed.[1] This strategy mitigates the formation of undesired isomers.

Synthesis_Route_2 Start 2-Bromo-5-fluoroaniline Intermediate N-acetyl-2-bromo- 5-fluoroaniline Start->Intermediate Acetylation Step1 Amine Protection (e.g., Ac₂O) Step1->Intermediate Nitro_Intermediate N-acetyl-2-bromo-5-fluoro- 4-nitroaniline Intermediate->Nitro_Intermediate Nitration Step2 Nitration Step2->Nitro_Intermediate Product 2-Bromo-5-fluoro-4-nitroaniline Nitro_Intermediate->Product Hydrolysis Step3 Deprotection (e.g., H⁺/H₂O or OH⁻) Step3->Product

A protected amine route for improved synthesis.

Experimental Protocol: Multi-step Synthesis [1]

  • Protection: React 2-bromo-5-fluoroaniline (1.0 eq) with an acylating agent like acetic anhydride (1.2 eq) in the presence of a base (e.g., pyridine) or as the solvent to form N-acetyl-2-bromo-5-fluoroaniline.

  • Nitration: The protected intermediate is then subjected to nitration as described in Route 1.

  • Deprotection: The resulting N-acetyl-2-bromo-5-fluoro-4-nitroaniline is hydrolyzed under acidic or basic conditions to yield the final product. For example, refluxing with aqueous hydrochloric acid or sodium hydroxide solution will cleave the acetyl group.

  • Purification: The product is isolated and purified as previously described.

Application in the Synthesis of Tezacaftor: A Breakthrough in Cystic Fibrosis Treatment

The most prominent application of 2-Bromo-5-fluoro-4-nitroaniline is as a key intermediate in the synthesis of Tezacaftor (VX-661), a second-generation CFTR corrector.[5] Tezacaftor is a crucial component of combination therapies, such as Symdeko® and Trikafta®, which have revolutionized the treatment of cystic fibrosis for patients with specific CFTR mutations.

The Role of Tezacaftor in CFTR Modulation

Cystic fibrosis is caused by mutations in the CFTR gene, which lead to a misfolded and dysfunctional CFTR protein. The most common mutation, F508del, results in the protein being prematurely degraded and not reaching the cell surface. Tezacaftor acts as a "corrector" by binding to the misfolded CFTR protein, stabilizing its structure, and facilitating its trafficking to the cell membrane.[5][6][7] Once at the surface, a "potentiator" drug, such as ivacaftor, can then help to open the channel and restore chloride ion transport.

CFTR_Modulation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded_CFTR Misfolded F508del-CFTR Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Ubiquitination Corrected_CFTR Corrected CFTR Misfolded_CFTR->Corrected_CFTR Trafficking Surface_CFTR CFTR at Cell Surface Corrected_CFTR->Surface_CFTR Insertion Ion_Transport Chloride Ion Transport Surface_CFTR->Ion_Transport Potentiator (e.g., Ivacaftor) Tezacaftor Tezacaftor (Corrector) Tezacaftor->Misfolded_CFTR Binds and Stabilizes

Mechanism of action of Tezacaftor as a CFTR corrector.
Synthetic Transformation to the Core of Tezacaftor

The synthesis of Tezacaftor from 2-Bromo-5-fluoro-4-nitroaniline involves a series of key transformations that highlight the versatility of this starting material. The general synthetic workflow is as follows:

Tezacaftor_Synthesis Start 2-Bromo-5-fluoro- 4-nitroaniline Intermediate1 Diamino Intermediate Start->Intermediate1 Step1 Reduction of Nitro Group Step1->Intermediate1 Intermediate2 Substituted Indole Core Intermediate1->Intermediate2 Step2 Indole Formation Step2->Intermediate2 Product Tezacaftor Intermediate2->Product Step3 Amide Coupling Step3->Product

General synthetic workflow from the aniline to Tezacaftor.

A critical step is the reduction of the nitro group to an amine, which can be achieved using various reducing agents such as tin(II) chloride or catalytic hydrogenation.[1] This transformation provides a key diamino intermediate that is then elaborated into the indole core of Tezacaftor through reactions such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.

Emerging Applications: A Scaffold for Kinase Inhibitors and Antimicrobials

While the synthesis of Tezacaftor is a landmark achievement, the chemical architecture of 2-Bromo-5-fluoro-4-nitroaniline suggests its broader potential in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy and novel antimicrobial agents.

Kinase Inhibitors in Oncology

The polysubstituted aniline core can serve as a versatile scaffold for the synthesis of various heterocyclic systems known to exhibit kinase inhibitory activity, such as pyrimidines and pyrazoles.[8][9] The bromo and fluoro substituents can be strategically utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities and modulate the structure-activity relationship (SAR). The fluorine atom, in particular, can enhance binding affinity and improve metabolic stability.

Conceptual Synthetic Strategy for a Pyrimidine-Based Kinase Inhibitor:

  • Reduction and Cyclization: Reduction of the nitro group of 2-Bromo-5-fluoro-4-nitroaniline followed by condensation with a suitable three-carbon synthon (e.g., a β-ketoester) can lead to the formation of a quinoline or a related heterocyclic core.

  • Functionalization: The bromo and fluoro groups can then be used as handles for further diversification through cross-coupling reactions to append moieties that can interact with specific residues in the kinase active site.

Novel Antimicrobial Agents

The development of new antimicrobial agents is a global health priority. Heterocyclic compounds derived from functionalized anilines have shown promise as antibacterial and antifungal agents.[10][11] The unique electronic properties conferred by the substituents on 2-Bromo-5-fluoro-4-nitroaniline can be exploited to design molecules with novel mechanisms of action or improved activity against resistant strains.

Hypothetical Approach to Antimicrobial Scaffolds:

The versatile reactivity of the amino and bromo groups allows for the construction of various heterocyclic systems, such as benzimidazoles, quinoxalines, and thiazoles, which are known pharmacophores in antimicrobial drug discovery. For instance, condensation of the corresponding diamine (after nitro reduction) with α-dicarbonyl compounds can yield quinoxaline derivatives, which can be further functionalized to optimize their antimicrobial profile.

Conclusion and Future Perspectives

2-Bromo-5-fluoro-4-nitroaniline has firmly established its value in medicinal chemistry as a key precursor to the life-changing cystic fibrosis drug, Tezacaftor. Its well-defined synthesis and versatile reactivity make it an attractive starting material for complex molecule synthesis. Looking ahead, the true potential of this scaffold may lie in its application beyond CFTR modulators. The strategic placement of its functional groups provides a fertile ground for the design and synthesis of novel kinase inhibitors and antimicrobial agents. It is our hope that this technical guide will inspire further research into the broader applications of this remarkable building block, ultimately leading to the development of new and effective therapies for a range of diseases.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57488513, 2-Bromo-5-fluoro-4-nitroaniline. Retrieved January 26, 2026 from [Link].

  • Google Patents (2020). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • MDPI (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved January 26, 2026 from [Link].

  • Cystic Fibrosis Foundation (n.d.). CFTR Modulator Therapies. Retrieved January 26, 2026 from [Link].

  • Mageed, H. A. A., El-Ezabi, R. F., & Khaled, F. A. (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. Journal of Chemical and Pharmaceutical Research, 13(12), 889-893.
  • Fiedorczuk, K., & Chen, J. (2022). Mechanism of CFTR correction by type I folding correctors. Cell, 185(1), 158-168.e11.
  • El-Sayed, E. H., & Fadda, A. A. (2018). Synthesis and Antimicrobial Activity of Some Novel bis Polyfunctional Pyridine, Pyran, and Thiazole Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2251-2260.
  • Middleton, P. G., Mall, M. A., Dřevínek, P., Lands, L. C., McKone, E. F., Polineni, D., ... & Taylor-Cousar, J. L. (2019). Elexacaftor–tezacaftor–ivacaftor for cystic fibrosis with a single Phe508del allele. New England Journal of Medicine, 381(19), 1809-1819.
  • MDPI (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved January 26, 2026 from [Link].

  • Encyclopedia.pub (2022). Antibacterial Activity of Heterocyclic Compounds. Retrieved January 26, 2026 from [Link].

  • ResearchGate (2022). Mechanism of action of CFTR modulators. The figure shows the site of... Retrieved January 26, 2026 from [Link].

  • MDPI (2022). Special Issue : Novel Design and Synthesis of Anticancer Agents. Retrieved January 26, 2026 from [Link].

  • SciSpace (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved January 26, 2026 from [Link].

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Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-4-fluoro-5-nitroaniline: An Application Note and Protocol for Pharmaceutical Research

Introduction: The Significance of 2-Bromo-4-fluoro-5-nitroaniline in Drug Discovery 2-Bromo-4-fluoro-5-nitroaniline is a key building block in the synthesis of various pharmacologically active molecules. Its unique subst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Bromo-4-fluoro-5-nitroaniline in Drug Discovery

2-Bromo-4-fluoro-5-nitroaniline is a key building block in the synthesis of various pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and an aniline moiety, provides multiple reaction sites for the construction of complex molecular architectures. This substituted aniline is a crucial intermediate in the development of novel therapeutic agents, including those with potential antitumor properties.[1] The precise arrangement of its functional groups allows for targeted chemical modifications, making it a valuable scaffold in medicinal chemistry and drug development programs.

This application note provides a detailed guide for the synthesis of 2-bromo-4-fluoro-5-nitroaniline from 2-bromo-5-fluoroaniline. It includes an in-depth discussion of the underlying reaction mechanism, a step-by-step experimental protocol, comprehensive characterization methods, and essential safety precautions. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and well-understood method for the preparation of this important synthetic intermediate.

Reaction Mechanism: Understanding the Regioselectivity of Nitration

The synthesis of 2-bromo-4-fluoro-5-nitroaniline from 2-bromo-5-fluoroaniline is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The regioselectivity of this reaction, which dictates the position of the incoming nitro group, is governed by the directing effects of the substituents already present on the aromatic ring: the amino (-NH₂), bromo (-Br), and fluoro (-F) groups.

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. This increases the nucleophilicity of the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the bromine and fluorine atoms are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during substitution at these positions.

In the case of 2-bromo-5-fluoroaniline, the directing effects of the substituents are as follows:

  • Amino group (-NH₂) at C1: Strongly activating and directs ortho (C2, C6) and para (C4).

  • Bromo group (-Br) at C2: Deactivating and directs ortho (C1, C3) and para (C5).

  • Fluoro group (-F) at C5: Deactivating and directs ortho (C4, C6) and para (C2).

The position of nitration is a result of the interplay of these directing effects. The powerful activating effect of the amino group is the dominant factor. The position para to the amino group (C4) is sterically accessible and electronically activated by both the amino and fluoro groups. The position ortho to the amino group (C6) is also activated but is sterically hindered by the adjacent bromine atom. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), preferentially attacks the C4 position, leading to the formation of 2-bromo-4-fluoro-5-nitroaniline.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant 2-Bromo-5-fluoroaniline AreniumIon Arenium Ion Intermediate Reactant->AreniumIon Electrophilic Attack NitratingAgent HNO₃ + H₂SO₄ Nitronium Nitronium Ion (NO₂⁺) NitratingAgent->Nitronium Generation of Electrophile Nitronium->AreniumIon Product 2-Bromo-4-fluoro-5-nitroaniline AreniumIon->Product Deprotonation

Caption: Figure 1: Simplified workflow of the electrophilic nitration of 2-bromo-5-fluoroaniline.

Experimental Protocol

This protocol is based on the direct nitration method, which offers a straightforward approach to the desired product.[2] An alternative method involves the protection of the amino group, followed by nitration and deprotection, which can sometimes lead to higher purity and yield.[2]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
2-Bromo-5-fluoroanilineC₆H₅BrFN190.021003-99-2Starting material
Concentrated Sulfuric Acid (98%)H₂SO₄98.087664-93-9Catalyst and solvent; highly corrosive
Concentrated Nitric Acid (68%)HNO₃63.017697-37-2Nitrating agent; strong oxidizer
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent
IsopropanolC₃H₈O60.1067-63-0Recrystallization solvent
IceH₂O18.027732-18-5For quenching the reaction
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Experimental_Workflow Figure 2: Experimental Workflow Start Start Dissolve Dissolve 2-bromo-5-fluoroaniline in conc. H₂SO₄ at 0-5 °C Start->Dissolve AddNitratingAgent Slowly add conc. HNO₃ at 0-5 °C Dissolve->AddNitratingAgent React Stir at 0-5 °C for 30 minutes AddNitratingAgent->React Quench Pour reaction mixture into ice-water React->Quench Extract Extract with dichloromethane Quench->Extract Dry Dry organic layer with Na₂SO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Recrystallize Recrystallize from isopropanol Concentrate->Recrystallize Isolate Isolate pure product by filtration Recrystallize->Isolate End End Isolate->End

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3.2 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice bath to a temperature of 0-5 °C.

  • Addition of Starting Material: While maintaining the temperature at 0-5 °C, slowly add 0.5 g of 2-bromo-5-fluoroaniline to the sulfuric acid with stirring.

  • Addition of Nitrating Agent: Slowly add 0.37 g of concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.[2]

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.[2]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from isopropanol to yield pure 2-bromo-4-fluoro-5-nitroaniline.[2] The expected yield is approximately 53% with a purity of over 99%.[2]

Characterization of 2-Bromo-4-fluoro-5-nitroaniline

The structure and purity of the synthesized 2-bromo-4-fluoro-5-nitroaniline should be confirmed by various analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 2-bromo-4-fluoro-5-nitroaniline, the expected signals are:

    • A doublet for the aromatic proton at C6.[2]

    • A doublet for the aromatic proton at C3.[2]

    • A broad singlet for the two protons of the amino group.[2]

    • A reported ¹H NMR spectrum in CDCl₃ (400 MHz) shows peaks at δ 8.30-8.28 (d, 1H), 6.55-6.52 (d, 1H), and 4.94 (brs, 2H).[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the aromatic ring, with their chemical shifts influenced by the attached substituents.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

    • N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹.

    • Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appearing around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

    • C-Br and C-F stretching vibrations at lower wavenumbers.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular formula is C₆H₄BrFN₂O₂, with a molecular weight of approximately 235.01 g/mol .[3] The mass spectrum will also show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

Safety Precautions

This synthesis involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment: Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care to avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent and can react violently with organic materials. Prepare and use this mixture with caution, always adding the nitric acid to the sulfuric acid slowly and with cooling.

  • Exothermic Reaction: The nitration reaction is exothermic. It is crucial to control the temperature with an ice bath to prevent a runaway reaction.

  • Quenching: The quenching of the reaction mixture in ice water should be done slowly and carefully to dissipate the heat generated from the dilution of the strong acids.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 2-bromo-4-fluoro-5-nitroaniline from 2-bromo-5-fluoroaniline via direct nitration is a reliable and efficient method for obtaining this valuable intermediate for drug discovery and development. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed protocol and safety guidelines presented in this application note, researchers can confidently produce high-purity 2-bromo-4-fluoro-5-nitroaniline for their research needs. The comprehensive characterization techniques outlined will ensure the identity and quality of the synthesized compound, facilitating its use in subsequent synthetic steps.

References

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google P
  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P
  • PubChem. 2-Bromo-5-fluoro-4-nitroaniline. (URL: [Link])

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (URL: [Link])

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (URL: [Link])

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Application

Application Notes and Protocols for the Nitration of Halogenated Anilines

Introduction Nitrated halogenated anilines are pivotal building blocks in the synthesis of a diverse array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The strategic introduction of a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrated halogenated anilines are pivotal building blocks in the synthesis of a diverse array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The strategic introduction of a nitro group onto a halogenated aniline scaffold allows for subsequent chemical modifications, most notably the reduction of the nitro group to an amine, which opens up a vast landscape of synthetic possibilities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols and underlying principles for the nitration of halogenated anilines. We will delve into the critical aspects of regioselectivity, reaction mechanisms, and practical, field-proven protocols for the nitration of chloro-, bomo-, and iodoanilines.

The Mechanistic Landscape: Directing Effects in Concert

The nitration of halogenated anilines is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this reaction is governed by the interplay of the directing effects of both the amino group (-NH₂) and the halogen substituent (-X).

  • The Amino Group: The amino group is a potent activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. However, under the strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺)[1][2][3]. This protonated form is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. This often leads to a significant amount of the meta-nitrated product, a generally undesirable outcome in many synthetic routes[1][2].

  • Halogen Substituents: Halogens (Cl, Br, I) are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect, yet they are ortho, para-directors because their lone pairs can be donated into the ring via resonance, stabilizing the arenium ion intermediate during ortho and para attack[4][5]. The inductive effect weakens down the group (F > Cl > Br > I), while the resonance effect is most significant for halogens with better orbital overlap with the carbon p-orbitals of the benzene ring.

To circumvent the formation of the meta-isomer and prevent oxidative side reactions, a common and highly effective strategy is the protection of the amino group by acetylation . The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, offering a more controlled reaction[6]. The bulky nature of the acetamido group can also sterically hinder the ortho positions, often favoring the para product.

The overall synthetic strategy therefore typically involves three key steps:

  • Acetylation of the halogenated aniline.

  • Nitration of the resulting N-acetylated halogenated aniline.

  • Hydrolysis of the nitro-N-acetylated halogenated aniline to yield the final product.

Nitration_Strategy

Experimental Protocols

The following section provides detailed, step-by-step protocols for the acetylation, nitration, and hydrolysis of halogenated anilines. These protocols are designed to be robust and have been validated in various research settings.

Part 1: Acetylation of Halogenated Anilines

This procedure is generally applicable to various halogenated anilines.

Materials:

  • Halogenated aniline (e.g., 4-chloroaniline, 4-bromoaniline, 4-iodoaniline)

  • Acetic anhydride

  • Sodium acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • In a suitable flask, dissolve the halogenated aniline in water and a stoichiometric amount of concentrated hydrochloric acid. Gentle warming may be required to facilitate dissolution[3].

  • Prepare a separate solution of sodium acetate in water.

  • To the solution of the halogenated aniline hydrochloride, add acetic anhydride with vigorous stirring.

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution. The N-acetylated product should precipitate out of the solution[3].

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-acetylated halogenated aniline.

SubstrateMolar Mass ( g/mol )Typical Scale (mmol)Acetic Anhydride (eq.)Sodium Acetate (eq.)
4-Chloroaniline127.57101.11.1
4-Bromoaniline172.02101.11.1
4-Iodoaniline219.02101.11.1
Part 2: Nitration of N-Acetylated Halogenated Anilines

This is a critical step where careful temperature control is paramount.

Materials:

  • N-Acetylated halogenated aniline (from Part 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Standard laboratory glassware, magnetic stirrer, and a cooling bath (ice-salt or dry ice-acetone).

Procedure:

  • In a flask, carefully dissolve the N-acetylated halogenated aniline in concentrated sulfuric acid. This step is often exothermic and should be done with cooling.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, with cooling.

  • Add the nitrating mixture dropwise to the solution of the N-acetylated halogenated aniline, ensuring the temperature does not exceed 10 °C[7][8].

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 30-60 minutes).

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The product is often used directly in the next step without further purification[8].

Nitration_Mechanism

Part 3: Hydrolysis of Nitro-N-Acetylated Halogenated Anilines

This final step removes the protecting acetyl group to yield the desired product.

Materials:

  • Nitro-N-acetylated halogenated aniline (from Part 2)

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

  • Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, heating mantle with reflux condenser, and filtration apparatus.

Procedure (Acidic Hydrolysis):

  • Place the crude nitro-N-acetylated halogenated aniline in a round-bottom flask.

  • Add a mixture of water and concentrated hydrochloric acid[6][9][10].

  • Heat the mixture under reflux for 30-60 minutes until the hydrolysis is complete (the solid should dissolve)[9][10].

  • Pour the hot solution into cold water or onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the free nitro-halogenated aniline[6][9].

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the pure nitrated halogenated aniline.

Regioselectivity and Product Outcomes

The directing effects of the acetamido group and the halogen substituent will determine the position of the incoming nitro group. Both are ortho, para-directors.

  • For 4-Halogenated Anilines (e.g., 4-chloroaniline, 4-bromoaniline, 4-iodoaniline): The para position is blocked by the halogen. The acetamido group will direct the nitro group to the ortho position. Therefore, the expected major product is the 2-nitro-4-haloaniline.

  • For 2-Halogenated Anilines: The directing groups are adjacent. The acetamido group will direct to its para position (position 4) and its other ortho position (position 6). The halogen will direct to its para position (position 5) and its other ortho position (position 3). A mixture of isomers is likely, with steric hindrance playing a significant role in the product distribution.

  • For 3-Halogenated Anilines: The acetamido group directs to positions 2, 4, and 6. The halogen directs to positions 2, 4, and 6. The directing effects are cooperative, leading to substitution primarily at the ortho and para positions relative to the acetamido group.

Summary of Protocols and Expected Products

Starting MaterialAcetylated IntermediateNitrated IntermediateFinal Product
4-Chloroaniline4-Chloroacetanilide4-Chloro-2-nitroacetanilide4-Chloro-2-nitroaniline
4-Bromoaniline4-Bromoacetanilide4-Bromo-2-nitroacetanilide4-Bromo-2-nitroaniline
4-Iodoaniline4-Iodoacetanilide4-Iodo-2-nitroacetanilide2-Iodo-4-nitroaniline

Safety Considerations

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The nitration reaction is exothermic and can proceed uncontrollably if the temperature is not carefully managed. Always add reagents slowly and with efficient cooling.

  • Halogenated anilines and their nitrated derivatives are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Conclusion

The nitration of halogenated anilines is a synthetically valuable transformation that requires a careful and methodical approach. By protecting the highly reactive amino group through acetylation, the reaction can be controlled to yield the desired ortho or para nitrated products with high regioselectivity. The protocols outlined in this application note provide a robust framework for the successful synthesis of a variety of nitrated halogenated anilines, which are essential precursors in numerous areas of chemical research and development.

References

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Elder, J. W., & Paolillo, M. A. (1994). 4-bromo-2-nitroaniline: A multistep synthesis.
  • PrepChem. (n.d.). Preparation of 2-iodo-4-nitroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. Retrieved from [Link]

  • Chegg. (2017, May 25). What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline.... Retrieved from [Link]

  • OpenStax. (2023, September 20). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). An Explanation of Substituent Effects. Retrieved from [Link]

  • Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]

  • (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]

Sources

Method

The Strategic Utility of 2-Bromo-4-fluoro-5-nitroaniline in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: A Versatile Building Block in Modern Drug Discovery In the landscape of modern pharmaceutical development, the strategic selection of molecular intermediates is paramount to the efficient and successful syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the strategic selection of molecular intermediates is paramount to the efficient and successful synthesis of complex Active Pharmaceutical Ingredients (APIs). 2-Bromo-4-fluoro-5-nitroaniline, a polysubstituted aniline, has emerged as a valuable and versatile building block, particularly in the synthesis of targeted therapeutics.[1] Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilically activatable aromatic ring, and strategically positioned bromine, fluorine, and nitro moieties—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers, medicinal chemists, and professionals in drug development.

The strategic importance of 2-Bromo-4-fluoro-5-nitroaniline lies in its pre-functionalized core, which allows for sequential and site-selective modifications. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[2] The bromine atom serves as a handle for a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse carbon-based fragments.[1] Furthermore, the amino group can be readily diazotized or acylated, providing another avenue for molecular elaboration. This inherent reactivity profile makes 2-Bromo-4-fluoro-5-nitroaniline a sought-after intermediate in the construction of complex heterocyclic scaffolds found in many contemporary pharmaceuticals, most notably in the synthesis of the cystic fibrosis drug, Tezacaftor.[3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective and safe utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₄BrFN₂O₂[4]
Molecular Weight 235.01 g/mol [4]
Appearance Light yellow to yellow solid[1]
Melting Point Not specified
Boiling Point 364.5±37.0 °C (Predicted)[1]
Density 1.896±0.06 g/cm³ (Predicted)[1]
CAS Number 952664-69-6[4]

Safety and Handling: 2-Bromo-4-fluoro-5-nitroaniline is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Synthesis of 2-Bromo-4-fluoro-5-nitroaniline: A Detailed Protocol

The most common and industrially relevant synthesis of 2-Bromo-4-fluoro-5-nitroaniline involves the regioselective bromination of 3-fluoro-4-nitroaniline. The electron-donating amino group directs the incoming electrophile (bromine) to the ortho position.

Workflow for the Synthesis of 2-Bromo-4-fluoro-5-nitroaniline

cluster_0 Step 1: Bromination A 3-Fluoro-4-nitroaniline B Bromine in Acetic Acid/Chloroform A->B Reactants C Reaction at 0°C to Room Temperature B->C Conditions D Work-up and Purification C->D Process E 2-Bromo-5-fluoro-4-nitroaniline D->E Product

Caption: Synthetic workflow for 2-Bromo-5-fluoro-4-nitroaniline.

Experimental Protocol: Bromination of 3-fluoro-4-nitroaniline

This protocol is adapted from established literature procedures.[1]

Materials:

  • 3-fluoro-4-nitroaniline

  • Glacial acetic acid

  • Chloroform

  • Bromine

  • 10% aqueous sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-fluoro-4-nitroaniline (e.g., 6.5 g, 42.2 mmol) in a mixture of glacial acetic acid (80 mL) and chloroform (25 mL).

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add bromine (e.g., 2.15 mL, 42.2 mmol) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Carefully adjust the pH of the aqueous mixture to 8.0-9.0 with a 10% aqueous sodium hydroxide solution while cooling in an ice bath.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 80 mL) and saturated brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-bromo-5-fluoro-4-nitroaniline can be further purified by recrystallization if necessary. A reported yield for this reaction is approximately 90%.[1]

Application in API Synthesis: The Case of Tezacaftor

A prominent application of 2-Bromo-4-fluoro-5-nitroaniline is in the synthesis of Tezacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[3] This intermediate is a key precursor to the indole core of the Tezacaftor molecule.

Synthetic Strategy for the Tezacaftor Indole Core

The synthesis of the indole core of Tezacaftor from a derivative of 2-Bromo-4-fluoro-5-nitroaniline involves a sequence of reactions, including nucleophilic substitution, reduction of the nitro group, a Sonogashira coupling, and a Larock indole synthesis.

cluster_1 Tezacaftor Indole Core Synthesis F 2-Bromo-5-fluoro-4-nitroaniline Derivative G Reduction of Nitro Group F->G Step 1 H Sonogashira Coupling G->H Step 2 I Larock Indole Synthesis H->I Step 3 J Tezacaftor Indole Core I->J Final Product

Sources

Application

Application Notes and Protocols for Reactions Involving 2-Bromo-4-fluoro-5-nitroaniline

Introduction 2-Bromo-4-fluoro-5-nitroaniline is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-fluoro-5-nitroaniline is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a nitro group, and two different halogens (bromine and fluorine), offers multiple reaction sites for diversification. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1]

This guide provides detailed experimental procedures and mechanistic insights for key reactions involving 2-Bromo-4-fluoro-5-nitroaniline, designed for researchers, scientists, and drug development professionals. The protocols are presented to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

Chemical and Physical Properties

A thorough understanding of the substrate's properties is critical for safe handling and successful experimentation.

PropertyValueSource
Molecular Formula C₆H₄BrFN₂O₂[2]
Molecular Weight 235.01 g/mol [2]
Appearance Red-brown crystalline powder[3]
Melting Point 152°C - 156°C[3]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[3]
CAS Number 952664-69-6[2]

Safety and Handling

2-Bromo-4-fluoro-5-nitroaniline is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H412: Harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, eye protection, and face protection.[5]

  • Use a respirator if ventilation is inadequate.[4]

Handling:

  • Avoid dust formation.[4]

  • Avoid breathing vapors, mist, or gas.[4]

  • Wash thoroughly after handling.[5]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Core Reactions and Protocols

The strategic placement of functional groups on the 2-Bromo-4-fluoro-5-nitroaniline ring allows for a variety of selective transformations. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the ring, enhanced by the nitro group, activates it for nucleophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[6] In the case of 2-Bromo-4-fluoro-5-nitroaniline, the C-Br bond is the primary site for this transformation.

Reaction Scheme:

Suzuki_Miyaura cluster_reagents cluster_product reagents 2-Bromo-4-fluoro-5-nitroaniline + R-B(OH)2 catalyst Pd Catalyst Base reagents->catalyst product 2-Aryl-4-fluoro-5-nitroaniline catalyst->product img1 plus1 + boronic_acid R-B(OH)2 img2

A representative Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Aryl-4-fluoro-5-nitroaniline (Adapted from a general protocol for challenging aryl bromides) [4]

  • Materials:

    • 2-Bromo-4-fluoro-5-nitroaniline (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • SPhos (0.04 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Toluene (degassed)

    • Water (degassed)

    • Schlenk flask

    • Magnetic stirrer and stir bar

    • Oil bath

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add 2-Bromo-4-fluoro-5-nitroaniline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

    • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale for Conditions:

  • Catalyst System: The use of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is effective for the coupling of electron-rich anilines, which can be challenging substrates.[4]

  • Base: Potassium phosphate is a commonly used base in Suzuki couplings that is effective and generally well-tolerated by many functional groups.[4]

  • Solvent: A mixture of an organic solvent like toluene and water is often used to dissolve both the organic and inorganic reagents.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7] This reaction is particularly useful for synthesizing substituted anilines.

Reaction Scheme:

Buchwald_Hartwig cluster_reagents cluster_product reagents 2-Bromo-4-fluoro-5-nitroaniline + R1R2NH catalyst Pd Catalyst Ligand Base reagents->catalyst product N-substituted-4-fluoro-5-nitroaniline catalyst->product img1 plus1 + amine R1R2NH img2

A representative Buchwald-Hartwig amination reaction.

Protocol: Synthesis of N-Aryl-4-fluoro-5-nitro-benzene-1,2-diamine (Adapted from a general protocol) [7]

  • Materials:

    • 2-Bromo-4-fluoro-5-nitroaniline (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.05 eq)

    • XPhos (0.02-0.10 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene or dioxane (anhydrous, degassed)

    • Schlenk tube

    • Magnetic stirrer and stir bar

    • Oil bath

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a Schlenk tube, combine 2-Bromo-4-fluoro-5-nitroaniline, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the tube with argon three times.

    • Add the amine, followed by the anhydrous, degassed solvent.

    • Add the sodium tert-butoxide.

    • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Rationale for Conditions:

  • Catalyst System: The combination of Pd₂(dba)₃ and a biaryl phosphine ligand like XPhos is a robust system for a wide range of Buchwald-Hartwig aminations, including those with challenging substrates.[7]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used to facilitate the deprotonation of the amine and the catalytic cycle.[7]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the base and catalyst deactivation.[7]

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of 2-Bromo-4-fluoro-5-nitroaniline susceptible to nucleophilic aromatic substitution. In this reaction, a nucleophile attacks the ring and displaces a leaving group, in this case, likely the fluorine atom due to the higher electronegativity and better ability to stabilize the intermediate Meisenheimer complex.[8][9]

Reaction Scheme:

SNAr cluster_reagents cluster_product reagents 2-Bromo-4-fluoro-5-nitroaniline + Nu- conditions Solvent Heat reagents->conditions product 2-Bromo-4-substituted-5-nitroaniline conditions->product img1 plus1 + nucleophile Nu- img2

A representative Nucleophilic Aromatic Substitution (SNAr) reaction.

Protocol: Synthesis of 2-Bromo-4-(alkoxy)-5-nitroaniline (Adapted from a protocol for a similar substrate) [6]

  • Materials:

    • 2-Bromo-4-fluoro-5-nitroaniline (1.0 eq)

    • Sodium methoxide (or other sodium alkoxide) (1.5 eq)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Water

  • Procedure:

    • Dissolve 2-Bromo-4-fluoro-5-nitroaniline in anhydrous DMF in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add the sodium alkoxide portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, carefully pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Rationale for Conditions:

  • Nucleophile: A strong nucleophile, such as an alkoxide, is required to attack the electron-deficient aromatic ring.

  • Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and facilitate the SNAr reaction.[6]

  • Temperature: The reaction is often initiated at a low temperature to control the exothermic addition of the nucleophile and then allowed to proceed at room temperature.

Downstream Transformations: Synthesis of Benzimidazoles

A common and valuable application of ortho-substituted anilines is the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The product from a Suzuki or Buchwald-Hartwig reaction on 2-Bromo-4-fluoro-5-nitroaniline can be further transformed into a substituted benzimidazole.

Workflow:

Benzimidazole_Synthesis start 2-Aryl-4-fluoro-5-nitroaniline reduction Reduction of Nitro Group (e.g., SnCl2, H2/Pd-C) start->reduction diamine Substituted o-phenylenediamine reduction->diamine cyclization Cyclization with Aldehyde or Carboxylic Acid diamine->cyclization benzimidazole Substituted Benzimidazole cyclization->benzimidazole

General workflow for the synthesis of benzimidazoles.

Step 1: Reduction of the Nitro Group

The nitro group of the substituted aniline must first be reduced to an amine to form the required ortho-phenylenediamine.

Protocol: Reduction of 2-Aryl-4-fluoro-5-nitroaniline

  • Materials:

    • 2-Aryl-4-fluoro-5-nitroaniline (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

    • Ethanol or Ethyl acetate

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • Suspend the 2-Aryl-4-fluoro-5-nitroaniline in ethanol in a round-bottom flask.

    • Add Tin(II) chloride dihydrate and concentrated HCl.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form a Benzimidazole [10]

Protocol: Synthesis of a Substituted Benzimidazole

  • Materials:

    • Substituted ortho-phenylenediamine (1.0 eq)

    • Aldehyde or Carboxylic Acid (1.0-1.2 eq)

    • Ethanol or Acetic Acid

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • Dissolve the ortho-phenylenediamine in ethanol or acetic acid in a round-bottom flask.

    • Add the desired aldehyde or carboxylic acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Conclusion

2-Bromo-4-fluoro-5-nitroaniline is a valuable and versatile starting material for the synthesis of a wide array of complex organic molecules. Its distinct functional groups allow for selective transformations through well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols provided herein, adapted from established procedures for similar substrates, offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules for various applications in science and industry.

References

  • PubChem. 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • Diva-Portal.org. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. [Link]

  • MDPI. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. [Link]

  • PrepChem.com. Synthesis of 4-bromo-2-fluoro-5-nitroaniline. [Link]

  • MDPI. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. [Link]

  • Asian Journal of Chemistry. Synthesis of Aniline Substituted Benzimidazole Derivatives. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Google Patents.
  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... [Link]

  • NIH. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. Synthesis of Aniline Substituted Benzimidazole Derivatives. [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • NIH. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

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Method

A Multi-Technique Approach for the Analytical Characterization of 2-Bromo-4-fluoro-5-nitroaniline

An Application Note from the Senior Application Scientist Abstract This technical guide provides a comprehensive framework of analytical methodologies for the characterization of 2-Bromo-4-fluoro-5-nitroaniline. This com...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the characterization of 2-Bromo-4-fluoro-5-nitroaniline. This compound, as a substituted nitroaniline, is of significant interest to researchers in medicinal chemistry and materials science, often serving as a critical building block in organic synthesis.[1] Due to the limited availability of published analytical methods for this specific isomer, this document establishes robust starting protocols by drawing logical parallels from well-characterized, structurally similar compounds.[2][3] We present an integrated approach utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment, alongside a suite of spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy—for definitive structural elucidation. Each protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

2-Bromo-4-fluoro-5-nitroaniline is a poly-substituted aromatic compound featuring bromo, fluoro, nitro, and amino functional groups. This combination of electron-withdrawing and -donating groups on the benzene ring makes it a versatile intermediate for creating complex molecules with tailored properties, particularly in the development of pharmaceuticals and agrochemicals.[1] Accurate and reliable analytical characterization is paramount to guarantee the identity, purity, and quality of the material used in subsequent research and development phases.

The analytical strategy herein is built upon established methods for related nitroaniline and haloaniline isomers. While the exact experimental parameters will require analyte-specific optimization and validation, the principles and protocols provided offer a scientifically sound starting point.

A summary of the computed physicochemical properties for the target analyte and experimentally determined properties for a closely related isomer are presented below for reference.

Table 1: Physicochemical Properties of 2-Bromo-4-fluoro-5-nitroaniline and a Structural Isomer

Property 2-Bromo-4-fluoro-5-nitroaniline 2-Bromo-5-fluoro-4-nitroaniline (Isomer Reference)
Molecular Formula C₆H₄BrFN₂O₂ C₆H₄BrFN₂O₂[2]
Molecular Weight 235.01 g/mol [4] 235.01 g/mol [2]
Appearance Not specified (Expected: Yellow/Brown Solid) White to yellow or yellow-brown solid[2]
Purity Assay dependent Typically ≥95% to ≥98%[2]
Solubility Not specified (Expected: Soluble in organic solvents) Sparingly soluble in water; soluble in many organic solvents[2]

| CAS Number | Not available in searched literature | 952664-69-6[4] |

Chromatographic Analysis for Purity Determination: HPLC-UV

Principle of Method: High-Performance Liquid Chromatography, particularly in a reverse-phase (RP-HPLC) setup, is the industry standard for assessing the purity of non-volatile and semi-volatile organic compounds like nitroanilines.[5] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The strong UV chromophore of the nitroaniline structure allows for sensitive detection and quantification using a UV-Vis detector.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation:

    • HPLC system with a binary pump, degasser, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Chromatography Data System (CDS) for control and data processing.

  • Reagents and Materials:

    • 2-Bromo-4-fluoro-5-nitroaniline reference standard (if available) or sample for analysis.

    • Acetonitrile (ACN), HPLC Grade.

    • Water, HPLC Grade (e.g., Milli-Q or equivalent).

    • Methanol, HPLC Grade (for sample preparation).

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to achieve a stock concentration of 100 µg/mL.

    • Prepare working standards by serial dilution as required for linearity assessment.

  • Sample Preparation:

    • Prepare the sample at the same concentration as the primary standard (100 µg/mL) using methanol as the diluent.

    • Use sonication to ensure complete dissolution if necessary.

    • Filter the final solution through a 0.45 µm chemically compatible syringe filter (e.g., PTFE) into an HPLC vial.

  • Chromatographic Conditions:

    • The following conditions are a robust starting point and should be optimized for the specific impurity profile of the sample.

Table 2: Proposed Starting HPLC-UV Method Parameters

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Standard reverse-phase column offering good resolution for aromatic compounds.
Mobile Phase A Water High-polarity solvent for the reverse-phase system.
Mobile Phase B Acetonitrile Organic modifier; provides good peak shape for anilines.
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B A gradient elution ensures the separation of impurities with a wide range of polarities and timely elution of the main peak.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL A typical injection volume for analytical HPLC.

| Detection Wavelength | Set based on λmax (e.g., 254 nm or scan for optimum) | Nitroaromatic compounds have strong absorbance in the UV region. A DAD can be used to identify the λmax and check for peak purity.[6] |

Data Analysis and System Suitability: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve should be generated using the reference standard. System suitability tests must be performed before analysis to ensure the system is performing adequately.

Table 3: HPLC System Suitability Criteria

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000 Measures column efficiency and separation power.

| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Confirms the precision of the analytical system. |

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample/ Standard dissolve 2. Dissolve in Methanol weigh->dissolve filter 3. Filter (0.45 µm) into Vial dissolve->filter inject 4. Inject onto C18 Column filter->inject separate 5. Gradient Elution (ACN/Water) inject->separate detect 6. UV Detection (DAD) separate->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate % Purity & System Suitability integrate->calculate report 9. Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of 2-Bromo-4-fluoro-5-nitroaniline.

Mass Spectrometry (MS)

Principle of Method: MS provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Due to the potential thermal lability of nitroanilines, LC-MS is often preferred, but GC-MS can be successful with careful optimization.[7][8]

Protocol: GC-MS (Starting Point)

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • GC Conditions:

    • Column: Low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Inlet: 250 °C, Pulsed Splitless injection. Use of an inert, deactivated liner is critical to prevent analyte degradation.[8]

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

    • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan m/z 40-450.

    • Source Temperature: 230 °C.

Expected Data Interpretation:

  • Molecular Ion (M+): Expect a prominent cluster of peaks around m/z 234 and 236, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Fragmentation: Look for characteristic losses, such as the loss of NO₂ (46 Da), NO (30 Da), or Br (79/81 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method: NMR is the most powerful tool for determining the precise connectivity and substitution pattern of the aromatic ring. ¹H NMR will reveal the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. The presence of fluorine will introduce characteristic C-F and H-F coupling.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if the structure is ambiguous.

Expected Data Interpretation (based on the C₆H₄BrFN₂O₂ skeleton):

  • ¹H NMR:

    • Two signals are expected in the aromatic region (approx. 6.5-8.5 ppm).

    • One signal will likely be a doublet due to coupling with the adjacent fluorine atom (³JHF).

    • The other signal may appear as a singlet or a small doublet depending on long-range couplings.

    • A broad singlet corresponding to the two amine (-NH₂) protons is also expected. A patent for the isomer 2-bromo-5-fluoro-4-nitroaniline reports aromatic signals at δ 8.29 (d) and 6.54 (d), with the amine protons at 4.94 (brs).[3] A similar pattern is anticipated.

  • ¹³C NMR:

    • Six distinct signals are expected for the aromatic carbons.

    • The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF, typically >200 Hz). Other carbons will show smaller two- and three-bond C-F couplings.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Method: FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Expected Data Interpretation: The following table summarizes the expected characteristic absorption bands for the functional groups in 2-Bromo-4-fluoro-5-nitroaniline.[9]

Table 4: Expected FT-IR Characteristic Absorption Bands

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3500 - 3300 N-H stretch (asymmetric & symmetric) Primary Amine (-NH₂)
1630 - 1580 N-H scissoring (bending) Primary Amine (-NH₂)
1570 - 1490 N=O asymmetric stretch Nitro Group (-NO₂)
1370 - 1300 N=O symmetric stretch Nitro Group (-NO₂)
1270 - 1150 C-F stretch (aromatic) Fluoro Group (-F)
1100 - 1000 C-N stretch Aryl Amine

| 650 - 550 | C-Br stretch | Bromo Group (-Br) |

Analytical_Strategy cluster_purity Purity & Quantification cluster_structure Structural Confirmation Analyte 2-Bromo-4-fluoro- 5-nitroaniline Sample HPLC HPLC-UV Analyte->HPLC Assess Purity MS GC-MS / LC-MS Analyte->MS Determine MW & Fragmentation NMR 1H, 13C NMR Analyte->NMR Confirm Connectivity FTIR FT-IR Analyte->FTIR Identify Functional Groups Purity Purity > 99%? HPLC->Purity Final Characterized Material Purity->Final Structure Structure Confirmed? MS->Structure NMR->Structure FTIR->Structure Structure->Final

Caption: Integrated strategy for analytical characterization.

Conclusion

The analytical characterization of 2-Bromo-4-fluoro-5-nitroaniline requires a multi-technique approach to ensure both purity and correct structural identity. This guide provides robust, transferable protocols for HPLC-UV, MS, NMR, and FT-IR analysis. While these methods are based on sound chemical principles and data from related compounds, it is imperative that researchers perform method optimization and full validation according to internal standard operating procedures or relevant regulatory guidelines (e.g., ICH) to guarantee data quality and reliability for their specific application.

References

  • Google Patents. (2020). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o543. Available from [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018). 2-Fluoro-5-nitroaniline. Retrieved January 26, 2026, from [Link]

  • Arjunan, V., Santhanam, R., & Mohan, S. (2011). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 27-33. Available from [Link]

  • Sathish, T., et al. (2009). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. Pakistan Journal of Pharmaceutical Sciences, 22(1), 68-73. Available from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved January 26, 2026, from [Link]

  • Chromatography Forum. (2011). P-Nitroaniline GC Method. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). 2-Bromo-4-chloroaniline. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline. Retrieved January 26, 2026, from [Link]

  • Embrapa. (n.d.). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Retrieved January 26, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2016). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved January 26, 2026, from [Link]

Sources

Application

Protecting Group Strategies for the Amino Group of 2-Bromo-4-fluoro-5-nitroaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of a Highly Functionalized Aniline Derivative 2-Bromo-4-fluoro-5-nitroaniline is a key building block in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Highly Functionalized Aniline Derivative

2-Bromo-4-fluoro-5-nitroaniline is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its utility stems from the unique arrangement of substituents on the aromatic ring: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing nitro group that can be further modified, for instance, by reduction to an amine. However, the inherent reactivity of the amino group presents a significant challenge in the multi-step synthesis of derivatives of this compound. It can interfere with desired reactions at other sites on the molecule and is susceptible to undesired side reactions under many synthetic conditions.

To overcome these challenges, a common and effective strategy is the use of protecting groups for the amino functionality. A protecting group temporarily masks the reactivity of the amino group, allowing for chemical transformations to be carried out selectively at other positions of the molecule. After the desired modifications are complete, the protecting group can be removed to regenerate the free amine.

This application note provides a detailed guide to two common and effective protecting group strategies for the amino group of 2-bromo-4-fluoro-5-nitroaniline: acetylation and tert-butoxycarbonylation (Boc protection). We will delve into the rationale behind the choice of these protecting groups, provide detailed, step-by-step protocols for their installation and removal, and discuss the mechanistic principles that govern these transformations.

Choosing the Right Protecting Group: A Balancing Act

The selection of an appropriate protecting group is crucial for the success of a synthetic sequence. The ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to the reaction conditions required for subsequent transformations.

  • Orthogonal , meaning it can be removed without affecting other functional groups in the molecule.

For 2-bromo-4-fluoro-5-nitroaniline, the presence of electron-withdrawing nitro and fluoro groups, as well as the bromo substituent, must be considered when choosing a protecting group and the conditions for its application and cleavage.

This guide will focus on two widely used protecting groups for anilines:

  • Acetyl (Ac) Group: A robust and economical choice, offering good stability under various conditions.

  • tert-Butoxycarbonyl (Boc) Group: Valued for its mild removal under acidic conditions, which is often compatible with other sensitive functional groups.

Strategy 1: The Acetyl (Ac) Group - A Workhorse in Amine Protection

The acetyl group is a classic and reliable choice for protecting anilines. It is readily introduced using acetic anhydride or acetyl chloride and is stable to a wide range of reaction conditions. Deprotection is typically achieved through acidic or basic hydrolysis.

Acetylation of 2-Bromo-4-fluoro-5-nitroaniline

The acetylation of the amino group in 2-bromo-4-fluoro-5-nitroaniline is a straightforward process that effectively reduces its nucleophilicity and allows for subsequent synthetic manipulations.

Reaction Workflow:

Acetylation Aniline 2-Bromo-4-fluoro-5-nitroaniline Protected_Aniline N-Acetyl-2-bromo-4-fluoro-5-nitroaniline Aniline->Protected_Aniline Acetylation Reagent Acetic Anhydride (Ac2O) Reagent->Protected_Aniline Base Pyridine or Triethylamine Base->Protected_Aniline Solvent Dichloromethane (DCM) Solvent->Protected_Aniline

Caption: Acetylation of 2-Bromo-4-fluoro-5-nitroaniline.

Detailed Protocol for Acetylation:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-fluoro-5-nitroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine or triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the acetic acid byproduct.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq.) to the stirring solution. An exothermic reaction may be observed. Maintain the temperature at room temperature using a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford N-acetyl-2-bromo-4-fluoro-5-nitroaniline.

Mechanism of Acetylation:

The acetylation of an amine with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling an acetate ion as a leaving group and forming the acetylated aniline. The base present in the reaction mixture neutralizes the acetic acid formed as a byproduct.[1]

Deprotection of the Acetyl Group (Hydrolysis)

The acetyl group can be removed by hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.

Reaction Workflow:

Deacetylation Protected_Aniline N-Acetyl-2-bromo-4-fluoro-5-nitroaniline Product 2-Bromo-4-fluoro-5-nitroaniline Protected_Aniline->Product Hydrolysis Reagent Aqueous HCl or H2SO4 Reagent->Product Boc_Protection Aniline 2-Bromo-4-fluoro-5-nitroaniline Protected_Aniline N-Boc-2-bromo-4-fluoro-5-nitroaniline Aniline->Protected_Aniline Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O) Reagent->Protected_Aniline Base Triethylamine (TEA) or DMAP Base->Protected_Aniline Solvent Tetrahydrofuran (THF) or DCM Solvent->Protected_Aniline Boc_Deprotection Protected_Aniline N-Boc-2-bromo-4-fluoro-5-nitroaniline Product 2-Bromo-4-fluoro-5-nitroaniline Protected_Aniline->Product Deprotection Reagent Trifluoroacetic Acid (TFA) Reagent->Product Solvent Dichloromethane (DCM) Solvent->Product

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Bromo-4-fluoro-5-nitroaniline synthesis

Answering the call for a dedicated resource, this Technical Support Center has been established to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-4-fluoro-5-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a dedicated resource, this Technical Support Center has been established to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-4-fluoro-5-nitroaniline. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to navigate experimental challenges effectively. This guide is structured to move from general understanding to specific problem-solving, ensuring you can find the information you need, when you need it.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2-Bromo-4-fluoro-5-nitroaniline, providing foundational knowledge for planning your experiments.

Q1: What are the primary synthetic routes to 2-Bromo-4-fluoro-5-nitroaniline?

A1: The most prevalent and practical approach is the electrophilic nitration of a substituted aniline precursor. There are two main variations of this route:

  • Direct Nitration: This involves the direct reaction of 2-bromo-5-fluoroaniline with a nitrating agent. While seemingly more straightforward, this method can suffer from lower yields and the formation of impurities due to the strong activating and ortho-, para-directing nature of the free amino group.

  • Protection-Nitration-Deprotection: This is a multi-step but often higher-yielding strategy. It involves first protecting the amino group of 2-bromo-5-fluoroaniline (e.g., as an acetanilide), followed by nitration, and finally, deprotection to reveal the target molecule. This method offers superior control over the reaction's regioselectivity and minimizes side reactions.[1]

Q2: Why is protecting the amino group as an acetanilide often recommended before nitration?

A2: Protecting the highly activating amino group is crucial for two primary reasons. First, the free amine (-NH₂) is susceptible to oxidation by the strong oxidizing acids used in nitration (like nitric acid), which can lead to undesired byproducts and decomposition. Second, by converting the amine to a less-activating acetamido group (-NHCOCH₃), the electrophilic substitution becomes more controllable. The acetamido group is still an ortho-, para-director, but its bulkiness sterically hinders substitution at the ortho position, favoring the desired para-nitration and leading to a cleaner product with a significantly higher yield.[1]

Q3: What are the most critical parameters to control for a successful synthesis?

A3: Success in this synthesis hinges on the precise control of three key parameters:

  • Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature, typically between -10°C and 10°C, is essential to prevent runaway reactions and the formation of dinitrated or other side products.[1][2]

  • Stoichiometry: The molar ratio of the aniline substrate to the nitrating agent must be carefully controlled. An excess of the nitrating agent can lead to over-nitration, while an insufficient amount will result in an incomplete reaction. A common molar ratio is between 1:1 and 1:3 of aniline to nitrating agent.[1]

  • Purity of Reagents: The use of high-purity starting materials and reagents is fundamental to achieving a high yield of a pure product. Impurities in the starting aniline can lead to a host of side products that complicate purification.

Q4: Which purification methods are most effective for 2-Bromo-4-fluoro-5-nitroaniline?

A4: The choice of purification method depends on the scale and the impurity profile of the crude product.

  • Recrystallization: This is the most common and efficient method for laboratory-scale purification. Solvents like isopropanol or ethanol are often effective.[1] The principle relies on the target compound having high solubility in the hot solvent and low solubility upon cooling, leaving impurities behind in the mother liquor.[3]

  • Silica Gel Chromatography: For removing impurities with very similar solubility profiles, such as positional isomers, column chromatography is the preferred method.[2]

Q5: What are the primary safety considerations for this synthesis?

A5: The synthesis involves several hazards that require strict adherence to safety protocols.

  • Corrosive and Oxidizing Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizers. Always handle them within a fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: As mentioned, nitration is highly exothermic. Ensure the reaction vessel is in a well-maintained cooling bath (e.g., ice-salt or cryocooler) and that the nitrating agent is added slowly and in a controlled, dropwise manner to manage the heat generated.

  • Toxic Reagents and Products: The aniline derivatives and the final product are classified as harmful if swallowed, inhaled, or in contact with skin.[4] All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide: From Low Yields to Impure Products

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time, temperature too low, or inactive nitrating agent. 2. Loss During Workup: Product is water-soluble or lost during extraction. 3. Incorrect Stoichiometry: Insufficient amount of nitrating agent used.1. Verify Reaction Completion: Use TLC to monitor the disappearance of the starting material before quenching the reaction. 2. Optimize Temperature: While keeping the addition cold, allow the reaction to stir for the recommended time (e.g., 0.5-1 hour) at 0-5°C to ensure completion.[1][2] 3. Check Extraction pH: Ensure the aqueous layer is properly neutralized or basic before extracting with an organic solvent to ensure the aniline is in its free base form. 4. Recalculate and Re-weigh: Double-check all calculations and measurements for reagents.
Product is Dark/Oily (Decomposition) 1. Reaction Temperature Too High: Uncontrolled exotherm led to side reactions and decomposition. 2. Oxidation of Amine: The free amino group was oxidized by nitric acid.1. Improve Temperature Control: Use a more efficient cooling bath and add the nitrating agent much more slowly. 2. Employ Protection Strategy: Protect the amine as an acetanilide before nitration to prevent oxidation. This consistently leads to cleaner reactions and higher purity.[1]
Presence of Multiple Spots on TLC (Impure Product) 1. Isomer Formation: Nitration occurred at an undesired position on the aromatic ring. 2. Di-nitration: An excess of nitrating agent or high temperature led to the addition of a second nitro group. 3. Unreacted Starting Material: The reaction was not driven to completion.1. Control Regioselectivity: The protection-nitration-deprotection strategy is the most effective way to minimize isomer formation.[1] 2. Refine Stoichiometry: Carefully control the molar equivalents of the nitrating agent. 3. Purification: Employ fractional recrystallization or column chromatography to separate the desired product from isomers and other impurities.[2][3]
Difficulty with Purification/Crystallization 1. Wrong Solvent Choice: The solvent may be too good (product remains dissolved) or too poor (product crashes out with impurities). 2. Presence of Oily Impurities: Tarry byproducts can inhibit crystal formation.1. Solvent Screening: Test a range of solvents (e.g., isopropanol, ethanol, methanol, toluene) in small test tubes to find the ideal one for recrystallization. 2. Charcoal Treatment: If the crude product is highly colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities. 3. Chromatography: If recrystallization fails, silica gel chromatography is the next logical step.[2]

Visualizing the Synthetic Strategy

To achieve a high yield and purity, selecting the right synthetic pathway is critical. The following diagram illustrates the two primary approaches, highlighting the advantages of the protection/deprotection route.

G cluster_0 Direct Nitration Route cluster_1 High-Yield Protection Route A 2-Bromo-5-fluoroaniline B Nitration (HNO₃/H₂SO₄) A->B C Crude Product (Mixture of Isomers) B->C D Purification (Chromatography) C->D E Target Product (Low to Moderate Yield) D->E F 2-Bromo-5-fluoroaniline G Protection (e.g., Acetic Anhydride) F->G H Protected Intermediate G->H I Nitration (Controlled) H->I J N-Protected Product I->J K Deprotection (e.g., K₂CO₃/Methanol) J->K L Target Product (High Yield, High Purity) K->L

Caption: Comparison of synthetic routes for 2-Bromo-4-fluoro-5-nitroaniline.

Detailed Experimental Protocol: High-Yield Synthesis

This protocol is based on the high-yield protection-nitration-deprotection method, which has been demonstrated to produce the target compound with excellent yield (>95%) and purity (>99%).[1]

Step 1: Protection of the Amino Group (Acetylation)

  • To a three-necked flask equipped with a stirrer and a dropping funnel, add 2-bromo-5-fluoroaniline (10g), dichloromethane (100mL), and triethylamine (6.4g).

  • Cool the mixture to 0-10°C in an ice bath.

  • Slowly add acetyl chloride (4.16g) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, continue stirring at this temperature for 30 minutes.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Quench the reaction by adding 1N hydrochloric acid solution and transfer to a separatory funnel.

  • Separate the layers, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be triturated with n-heptane to yield 2-bromo-5-fluoroacetanilide as a solid (Expected yield: ~93%).

Step 2: Nitration of the Protected Intermediate

  • In a clean, dry three-necked flask, dissolve the 2-bromo-5-fluoroacetanilide from the previous step (e.g., 20g) in concentrated sulfuric acid (100mL) at 0-5°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (6.8g) to concentrated sulfuric acid (10mL), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 1 hour after the addition is complete.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Dry the solid to obtain 2-bromo-5-fluoro-4-nitroacetanilide (Expected yield: ~93%).

Step 3: Deprotection (Hydrolysis)

  • To a flask containing the 2-bromo-5-fluoro-4-nitroacetanilide from Step 2 (e.g., 15g), add methanol (50mL) and potassium carbonate (15g).

  • Stir the suspension at room temperature for 30 minutes.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-Bromo-4-fluoro-5-nitroaniline.

  • The product can be further purified by recrystallization from isopropanol if necessary (Expected yield: ~96%; Purity by HPLC: >99%).[1]

Troubleshooting Workflow

When faced with an unexpected outcome, a logical diagnostic process is key. The following decision tree can help guide your troubleshooting efforts.

G start Experiment Complete: Analyze Crude Product check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? (TLC/HPLC/NMR) check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No impure Impure Product check_purity->impure No success Success: Proceed with Pure Product check_purity->success Yes incomplete_rxn Incomplete Reaction? (Check TLC for SM) low_yield->incomplete_rxn isomer_issue Isomer/Byproduct Issue? impure->isomer_issue workup_loss Investigate Workup & Extraction incomplete_rxn->workup_loss No extend_rxn Increase Reaction Time or Check Reagent Stoichiometry incomplete_rxn->extend_rxn Yes purify_issue Purification Difficulty isomer_issue->purify_issue No temp_control Review Temperature Control & Reagent Addition Rate isomer_issue->temp_control Yes optimize_purification Optimize Recrystallization Solvent or Use Chromatography purify_issue->optimize_purification use_protection Consider Amine Protection Strategy temp_control->use_protection

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. CN110627655A.
  • Preparation method of 2-bromo-5-fluoro-4-nitroaniline. CN113121358A.
  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o593. [Link]

  • Synthesis of 4-bromo-2-fluoro-5-nitroaniline. PrepChem.com. [Link]

  • 2-Bromo-5-fluoro-4-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]

  • Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. ResearchGate. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules, 24(11), 2116. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

Sources

Optimization

Purification of crude 2-Bromo-4-fluoro-5-nitroaniline by recrystallization

Technical Support Center: Purification of 2-Bromo-4-fluoro-5-nitroaniline Document ID: TSC-RF-20260126-01 Version: 1.0 Last Updated: January 26, 2026 Welcome to the technical support guide for the purification of 2-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-4-fluoro-5-nitroaniline

Document ID: TSC-RF-20260126-01 Version: 1.0 Last Updated: January 26, 2026

Welcome to the technical support guide for the purification of 2-Bromo-4-fluoro-5-nitroaniline. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on recrystallization, a critical step for ensuring the high purity required for downstream applications. This guide is structured in a question-and-answer format to directly address common challenges and frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge for successfully recrystallizing 2-Bromo-4-fluoro-5-nitroaniline.

Q1: What is the primary goal of recrystallizing crude 2-Bromo-4-fluoro-5-nitroaniline?

A1: The primary goal is to remove impurities generated during its synthesis. 2-Bromo-4-fluoro-5-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Synthetic side-reactions can introduce structural isomers, unreacted starting materials, and colored byproducts. Recrystallization is a robust purification technique that separates the desired compound from these soluble and insoluble impurities based on differences in solubility, yielding a product of high purity (often >99%) suitable for GMP (Good Manufacturing Practice) applications.

Q2: What are the key physical properties of 2-Bromo-4-fluoro-5-nitroaniline to consider?

A2: Understanding the compound's properties is crucial for designing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₆H₄BrFN₂O₂[3][4]
Molecular Weight 235.01 g/mol [3][4]
Appearance Red-brown or light yellow to brown crystalline powder[1][5]
Melting Point 152°C - 156°C[5]
Solubility Profile Practically insoluble in water; Soluble in methanol; Sparingly soluble in glacial acetic acid.[5]

Q3: How do I select the best solvent for recrystallization?

A3: The ideal solvent is one in which 2-Bromo-4-fluoro-5-nitroaniline is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6] This differential solubility is the driving force for crystallization upon cooling. For nitroaromatic compounds, polar solvents are often a good starting point.[7][8]

Based on patent literature and solubility data, isopropanol and methanol are excellent starting choices.[5][9] A patent describing a synthesis for a related isomer specifically uses isopropanol for recrystallization, achieving purities of 98.7% to 99.2%.[9]

Q4: What safety precautions must be taken when handling this compound?

A4: 2-Bromo-4-fluoro-5-nitroaniline is a hazardous substance. Always consult the Safety Data Sheet (SDS) before starting work.[10] Key hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes skin and serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • Laboratory coat.

  • Work must be conducted in a well-ventilated fume hood.[10]

Part 2: Standard Recrystallization Protocol

This section provides a detailed, step-by-step methodology for a typical lab-scale recrystallization.

G

Methodology:

  • Solvent Selection & Preparation: Place a stir bar in an Erlenmeyer flask containing the crude 2-Bromo-4-fluoro-5-nitroaniline. In a separate flask, heat your chosen solvent (e.g., isopropanol) to a gentle boil.

  • Dissolution: Add the minimum amount of near-boiling solvent to the crude solid to dissolve it completely with stirring.[11] Adding excess solvent will significantly reduce your final yield.[11]

  • Hot Filtration (If Necessary): If insoluble impurities or cloudiness remain after dissolution, perform a hot gravity filtration. To prevent premature crystallization, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor.[12]

  • Crystallization: Cover the flask with a watch glass and allow the clear, hot solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6] Rushing this step can trap impurities.[13]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Using room temperature or warm solvent will redissolve some of your product.[11]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a Q&A format.

G

Q5: My compound separated as a liquid or "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[13] This is common when the crude material is highly impure, which significantly depresses its melting point, or if the solution is cooled too rapidly.[13][14] Oiled out products are typically impure because the liquid phase can dissolve impurities more effectively than the crystalline solid.[15]

  • Immediate Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to decrease the saturation temperature.[7] Allow the solution to cool much more slowly. Insulating the flask can help promote gradual cooling.

  • Alternative Solvent: If oiling persists, the chosen solvent's boiling point may be too high. Consider a lower-boiling point solvent or a mixed-solvent system.

Q6: The solution has cooled, but no crystals have formed. What should I do?

A6: This is a classic case of a supersaturated solution, where crystallization has not been initiated.

  • Induce Crystallization: The easiest method is to scratch the inside surface of the flask just below the solvent line with a glass stirring rod.[12] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure product (a "seed crystal"), add it to the solution.[12] This provides a template for further crystal lattice formation.

  • Concentrate the Solution: It's possible you added too much solvent.[11] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.

Q7: My final product is still highly colored. How can I improve it?

A7: Intense color often comes from highly conjugated, polar impurities that co-crystallize with your product.

  • Activated Charcoal (Carbon) Treatment: After dissolving the crude solid in the hot solvent, cool the solution slightly to prevent boiling over. Add a small amount of activated charcoal (about 1-2% of the solute mass) to the solution.[12] The charcoal adsorbs many colored impurities onto its high-surface-area matrix.

  • Procedure: After adding the charcoal, reheat the solution to boiling for a few minutes. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize as described in the standard protocol.

Q8: My recovery yield is very low. What are the common causes?

A8: Low yield is a frequent issue in recrystallization. The primary causes are:

  • Using too much solvent: The most common error is adding too much solvent during the dissolution step.[11] This keeps a significant amount of your product dissolved in the mother liquor even after cooling.

  • Premature filtration: Filtering the solution while it is still warm will leave product behind in the filtrate. Ensure the solution is thoroughly cooled in an ice bath before filtration.

  • Excessive washing: Using too much rinse solvent, or using solvent that is not ice-cold, will dissolve a portion of your collected crystals.[11] Always use a minimal amount of ice-cold solvent for washing.

References

  • A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2. PubChem, National Center for Biotechnology Information. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry. [Link]

  • Recrystallization. University of Toronto - Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]

  • Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Method for preparing 2-bromo-5-fluoroaniline.

Sources

Troubleshooting

Side reactions and impurity profiling in 2-Bromo-4-fluoro-5-nitroaniline synthesis

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and purification of this important chemical intermediate.

Introduction

2-Bromo-4-fluoro-5-nitroaniline is a substituted aniline derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of bromo, fluoro, and nitro groups onto the aniline ring requires careful control of reaction conditions to achieve the desired regioselectivity and minimize the formation of impurities. This guide will delve into the common challenges associated with its synthesis, focusing on side reactions and impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing 2-Bromo-4-fluoro-5-nitroaniline?

A1: A common and effective strategy involves a multi-step synthesis that utilizes a protecting group for the highly activating amino group. This approach helps to control the regioselectivity of the subsequent electrophilic aromatic substitution reactions (bromination and nitration) and prevents undesirable side reactions such as poly-bromination and oxidation. A plausible synthetic route starts from 4-fluoro-5-nitroaniline, involves protection of the amino group, followed by bromination, and finally deprotection to yield the desired product.[1][2]

Q2: Why is direct bromination of 4-fluoro-5-nitroaniline not recommended?

A2: Direct bromination of 4-fluoro-5-nitroaniline is challenging due to the directing effects of the substituents on the aromatic ring. The amino group is a strong activating, ortho-, para- directing group, while the nitro group is a deactivating, meta- directing group, and the fluoro group is a deactivating, ortho-, para- director. The interplay of these directing effects can lead to a mixture of isomeric products, making purification difficult. The highly activating nature of the unprotected amino group can also lead to poly-bromination and oxidation side products.[3][4]

Q3: What are the most likely isomeric impurities to be formed during the synthesis?

A3: The most probable isomeric impurities are other positional isomers of bromo-fluoro-nitroaniline. Depending on the synthetic route chosen, these could include isomers where the bromine atom is at a different position on the ring. For example, if the bromination step is not perfectly regioselective, you might see the formation of isomers with bromine at positions other than C2.

Q4: What are the common non-isomeric impurities I should be aware of?

A4: Common non-isomeric impurities include:

  • Starting materials: Unreacted 4-fluoro-5-nitroaniline or other precursors.

  • Poly-brominated species: Di- or even tri-brominated products can form if the bromination conditions are too harsh or if an excess of the brominating agent is used.[5]

  • Hydrolysis products: If the reaction conditions are not anhydrous, hydrolysis of intermediates or the final product can occur.

  • Residual solvents and reagents: Solvents and reagents used in the synthesis and purification steps may be present in the final product.

Q5: What analytical techniques are best suited for impurity profiling of 2-Bromo-4-fluoro-5-nitroaniline?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying the main product and its impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[6]

Proposed Synthetic Protocol and Key Considerations

A reliable synthetic approach for 2-Bromo-4-fluoro-5-nitroaniline involves the protection of the amino group of a suitable starting material, followed by the desired substitution and subsequent deprotection.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection 4-fluoro-5-nitroaniline 4-fluoro-5-nitroaniline N-(4-fluoro-5-nitrophenyl)acetamide N-(4-fluoro-5-nitrophenyl)acetamide 4-fluoro-5-nitroaniline->N-(4-fluoro-5-nitrophenyl)acetamide Acetic anhydride, Pyridine N-(2-bromo-4-fluoro-5-nitrophenyl)acetamide N-(2-bromo-4-fluoro-5-nitrophenyl)acetamide N-(4-fluoro-5-nitrophenyl)acetamide->N-(2-bromo-4-fluoro-5-nitrophenyl)acetamide N-Bromosuccinimide (NBS), Acetic Acid 2-Bromo-4-fluoro-5-nitroaniline 2-Bromo-4-fluoro-5-nitroaniline N-(2-bromo-4-fluoro-5-nitrophenyl)acetamide->2-Bromo-4-fluoro-5-nitroaniline HCl, Ethanol, Heat

Caption: Proposed synthetic workflow for 2-Bromo-4-fluoro-5-nitroaniline.

Step-by-Step Methodology

Step 1: Acetylation of 4-fluoro-5-nitroaniline (Protection)

  • Dissolve 4-fluoro-5-nitroaniline in a suitable solvent like pyridine or a mixture of acetic anhydride and a catalytic amount of sulfuric acid.

  • Slowly add acetic anhydride to the solution while maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-water to precipitate the acetylated product, N-(4-fluoro-5-nitrophenyl)acetamide.

  • Filter, wash with water, and dry the product.

Step 2: Bromination of N-(4-fluoro-5-nitrophenyl)acetamide

  • Dissolve the acetylated product in a suitable solvent like glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The use of NBS is preferred over elemental bromine to have better control over the reaction and minimize over-bromination.[4]

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water to precipitate the crude N-(2-bromo-4-fluoro-5-nitrophenyl)acetamide.

  • Filter, wash with water, and dry the product.

Step 3: Hydrolysis of N-(2-bromo-4-fluoro-5-nitrophenyl)acetamide (Deprotection)

  • Suspend the brominated and acetylated product in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux until the deprotection is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude 2-Bromo-4-fluoro-5-nitroaniline.

  • Filter, wash with water, and dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Troubleshooting Guide

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered Start->Problem LowYield Low Yield of Desired Product Problem->LowYield Issue MultipleSpots Multiple Spots on TLC (Impurity) Problem->MultipleSpots Issue IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Significant Side Reactions LowYield->SideReactions MultipleSpots->SideReactions Purification Optimize Purification (Recrystallization/Chromatography) MultipleSpots->Purification CheckReagents Check Reagent Purity & Stoichiometry IncompleteReaction->CheckReagents OptimizeTimeTemp Optimize Reaction Time & Temperature IncompleteReaction->OptimizeTimeTemp ControlBromination Control Bromination Conditions (e.g., use NBS, lower temp.) SideReactions->ControlBromination ProtectingGroup Ensure Complete Protection/Deprotection SideReactions->ProtectingGroup CheckReagents->Start Retry OptimizeTimeTemp->Start Retry ControlBromination->Start Retry ProtectingGroup->Start Retry

Sources

Optimization

Overcoming poor solubility of 2-Bromo-4-fluoro-5-nitroaniline in reaction media

Introduction: Navigating the Solubility Challenges of a Key Synthetic Intermediate 2-Bromo-4-fluoro-5-nitroaniline is a critical building block in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenges of a Key Synthetic Intermediate

2-Bromo-4-fluoro-5-nitroaniline is a critical building block in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Its unique substitution pattern offers a versatile scaffold for medicinal chemists and process development scientists. However, its utility can be hampered by its limited solubility in many common reaction media, leading to challenges in reaction kinetics, purification, and overall process efficiency.

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and overcome the solubility issues associated with 2-Bromo-4-fluoro-5-nitroaniline. By leveraging a combination of empirical data, mechanistic understanding, and practical troubleshooting advice, this guide aims to empower users to confidently handle this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Bromo-4-fluoro-5-nitroaniline?

Based on available data, 2-Bromo-4-fluoro-5-nitroaniline is a crystalline solid that is practically insoluble in water but exhibits a range of solubilities in organic solvents.[2] Its solubility is dictated by the interplay of its polar functional groups (amino and nitro groups) and the relatively nonpolar brominated and fluorinated benzene ring.

A summary of its qualitative solubility in various solvents is provided in the table below:

SolventSolubility
N,N-Dimethylformamide (DMF)Very Soluble[2]
MethanolSoluble[2]
Glacial Acetic AcidSparingly Soluble[2]
ChloroformVery Slightly Soluble[2]
WaterPractically Insoluble[2]
Q2: I am struggling to dissolve 2-Bromo-4-fluoro-5-nitroaniline in my reaction solvent. What are my options?

Poor solubility can manifest as a suspended solid in the reaction mixture, leading to slow and incomplete reactions. Here is a systematic approach to address this issue:

  • Solvent Selection: The principle of "like dissolves like" is a good starting point. Given the polar nature of the amino and nitro groups, polar apathetic solvents are often a good choice. As indicated in the table above, DMF is an excellent solvent for this compound.[2] Other polar aprotic solvents to consider include Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile. Several synthesis patents also suggest the use of a variety of polar and non-polar solvents, often in mixtures, such as methanol, ethanol, isopropanol, tetrahydrofuran, and dichloromethane.[3]

  • Temperature Elevation: For many compounds, solubility increases with temperature.[4] Cautiously heating the reaction mixture can significantly improve the dissolution of 2-Bromo-4-fluoro-5-nitroaniline. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your solvent. Always monitor for any signs of decomposition (e.g., color change).

  • Co-solvent Systems: If a single solvent does not provide adequate solubility, a co-solvent system can be employed.[4] This involves using a mixture of a primary solvent (in which other reactants are soluble) and a smaller amount of a "good" solvent for 2-Bromo-4-fluoro-5-nitroaniline (like DMF or DMSO). This can enhance the overall solvating power of the medium without drastically changing the reaction conditions.

  • Sonication: The application of ultrasonic waves can aid in the dissolution of sparingly soluble solids by breaking down the crystal lattice and increasing the surface area for solvent interaction.[4] This technique is particularly useful as it can often be performed at or near room temperature, minimizing the risk of thermal degradation.

Troubleshooting Guide

Problem: My 2-Bromo-4-fluoro-5-nitroaniline precipitates out of solution when I add another reagent.

Causality: This common issue can arise from several factors:

  • Change in Solvent Polarity: The addition of a less polar or more polar reagent can alter the overall polarity of the reaction mixture, reducing the solubility of your starting material.

  • "Salting Out" Effect: The newly added reagent or a salt formed as a byproduct of the reaction can decrease the solubility of the dissolved 2-Bromo-4-fluoro-5-nitroaniline.

  • Temperature Fluctuation: If the addition of the reagent is exothermic, the initial temperature increase might keep the compound in solution, with precipitation occurring as the mixture returns to ambient temperature.

Solutions:

  • Slow Addition: Add the second reagent slowly and with vigorous stirring to maintain a homogeneous solution.

  • Temperature Control: Use a cooling bath to manage any exotherm and maintain a constant temperature.

  • Solvent System Re-evaluation: If precipitation persists, you may need to reconsider your solvent system. A more robust solvent system, such as one with a higher proportion of a good solvent for all components, may be necessary.

Problem: I am observing decomposition or side reactions when heating to dissolve the compound.

Causality: The amino and nitro groups on the aromatic ring can be susceptible to degradation or unwanted side reactions at elevated temperatures, especially in the presence of other reactive species.

Solutions:

  • Lower Temperature Dissolution: Explore methods that do not rely solely on high temperatures. As mentioned earlier, sonication can be an effective alternative.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Solvent Choice: Select a solvent with a lower boiling point that still provides adequate solubility. For example, if you are using DMF (boiling point 153 °C), consider if a lower-boiling polar aprotic solvent could suffice.

  • Protection-Deprotection Strategy: In some cases, it may be necessary to protect the reactive amino group before proceeding with the reaction. A common protecting group for anilines is the acetyl group, which can be introduced by reaction with acetic anhydride.[1] The protected compound may exhibit different solubility and stability profiles. The protecting group can then be removed in a subsequent step.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for a rapid assessment of suitable solvents for your reaction.

  • Preparation: Add approximately 10 mg of 2-Bromo-4-fluoro-5-nitroaniline to a series of small, clean, and dry test tubes.

  • Solvent Addition: To each test tube, add 0.5 mL of a different candidate solvent (e.g., DMF, DMSO, Acetonitrile, Methanol, Ethanol, Isopropanol, Tetrahydrofuran, Dichloromethane).

  • Room Temperature Observation: Vigorously vortex or shake each test tube for 1-2 minutes. Observe and record the degree of dissolution at room temperature (e.g., completely soluble, partially soluble, insoluble).

  • Elevated Temperature Observation: For solvents where the compound is not fully soluble at room temperature, gently heat the test tube in a warm water bath (e.g., 50-60 °C) with continued agitation. Observe and record any changes in solubility.

  • Cooling Observation: Allow the heated test tubes to cool to room temperature and then place them in an ice bath. Observe if any precipitate forms, which is a good indicator for a potential recrystallization solvent.

Protocol 2: Recrystallization for Purification

Based on synthesis patents, isopropanol is a suitable solvent for the recrystallization of 2-Bromo-4-fluoro-5-nitroaniline.[5]

  • Dissolution: In a flask, add the crude 2-Bromo-4-fluoro-5-nitroaniline and a minimal amount of isopropanol. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold isopropanol, and dry them under vacuum.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for addressing solubility challenges with 2-Bromo-4-fluoro-5-nitroaniline.

Solubility_Troubleshooting start Start: Poor Solubility of 2-Bromo-4-fluoro-5-nitroaniline solvent_selection Q: Have you tried a strong polar aprotic solvent? start->solvent_selection try_dmf Try DMF or DMSO solvent_selection->try_dmf No heating Q: Have you tried heating? solvent_selection->heating Yes try_dmf->heating heat_cautiously Heat cautiously, monitoring for decomposition heating->heat_cautiously No co_solvent Q: Is a co-solvent system an option? heating->co_solvent Yes heat_cautiously->co_solvent add_co_solvent Add a small amount of a 'good' solvent (e.g., DMF) to the primary solvent co_solvent->add_co_solvent Yes sonication Consider sonication for room temperature dissolution co_solvent->sonication No success Success: Compound Dissolved add_co_solvent->success failure Re-evaluate reaction conditions or consider derivatization add_co_solvent->failure sonication->success sonication->failure

Caption: A decision-making flowchart for troubleshooting the poor solubility of 2-Bromo-4-fluoro-5-nitroaniline.

References

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents.
  • 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem. Available at: [Link]

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents.
  • Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide | Request PDF - ResearchGate. Available at: [Link]

  • MSDS of 2-Bromo-5-fluoro-4-nitroaniline. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. Available at: [Link]

Sources

Troubleshooting

Preventing decomposition of 2-Bromo-4-fluoro-5-nitroaniline during reactions

Welcome to the dedicated technical support resource for 2-Bromo-4-fluoro-5-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 2-Bromo-4-fluoro-5-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges encountered during its use in various chemical transformations, providing in-depth, field-tested insights to ensure the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 2-Bromo-4-fluoro-5-nitroaniline has turned dark brown/black. Is this normal?

A dark discoloration often indicates decomposition. 2-Bromo-4-fluoro-5-nitroaniline, like many nitroaromatic compounds, can be susceptible to degradation under certain conditions, leading to the formation of colored byproducts. The primary causes for such observations include:

  • High Temperatures: While some reactions require elevated temperatures, prolonged exposure can lead to thermal decomposition. A study on nitrobenzyl halogenides showed that bromide derivatives can be less thermally stable than their chloride counterparts.

  • Strongly Basic Conditions: While necessary for many nucleophilic aromatic substitution (SNAr) reactions, strong bases can promote side reactions. The specific pH and base concentration are critical parameters to control.

  • Presence of Impurities: Impurities in the starting material or solvents can catalyze decomposition pathways.

  • Light Exposure: Nitroaromatic compounds can be sensitive to light, leading to photodegradation. It is advisable to protect your reaction from direct light.

Recommendation: If significant darkening occurs, it is recommended to analyze a small aliquot of the reaction mixture by TLC or LC-MS to assess the extent of decomposition and the formation of byproducts before proceeding with the entire batch.

Q2: I am observing a significant amount of a debrominated byproduct in my reaction. What is causing this?

The loss of the bromine atom, or dehalogenation, is a known side reaction for halogenated nitroaromatics, especially during reductive processes. This can occur through several mechanisms:

  • Catalytic Hydrogenation: If you are performing a reduction of the nitro group, for instance, using palladium on carbon (Pd/C) with a hydrogen source, cleavage of the C-Br bond can compete with nitro group reduction.

  • Strong Nucleophiles/Bases: Some very strong nucleophiles or bases can facilitate reductive dehalogenation, particularly at elevated temperatures.

  • Radical Reactions: Trace metals or other radical initiators can sometimes trigger a radical chain reaction that leads to dehalogenation.

Recommendation: To minimize dehalogenation during nitro group reduction, consider using alternative reducing agents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, which are often more chemoselective. If using catalytic hydrogenation, Raney nickel may be a better catalyst choice to preserve the C-Br bond.

Q3: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or not proceeding to completion. What can I do?

The success of an SNAr reaction with 2-Bromo-4-fluoro-5-nitroaniline depends on several factors. Here are some key considerations:

  • Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient aromatic ring. Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for SNAr reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.

  • Leaving Group: In SNAr reactions, fluoride is a better leaving group than bromide due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. If your nucleophile is not reacting at the bromine position, it might be preferentially reacting at the fluorine position if one is present and activated.

  • Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center, leading to slower reaction rates.

Recommendation: If your reaction is slow, consider increasing the temperature, using a stronger nucleophile, or switching to a more polar aprotic solvent. Ensure your starting material is pure and your reagents are anhydrous if the reaction is moisture-sensitive.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using 2-Bromo-4-fluoro-5-nitroaniline.

Observed Problem Potential Cause Recommended Action Scientific Rationale
Low Yield of Desired Product 1. Incomplete reaction.- Increase reaction time and/or temperature. - Use a more polar aprotic solvent (e.g., DMSO). - Use a stronger nucleophile or a phase-transfer catalyst.Enhances reaction kinetics by providing more energy to overcome the activation barrier and improving the reactivity of the nucleophile.
2. Decomposition of starting material.- Lower the reaction temperature. - Protect the reaction from light. - Use degassed solvents to remove oxygen.Minimizes thermal and photodegradation pathways. Oxygen can sometimes participate in oxidative decomposition.
3. Formation of byproducts (e.g., debromination, di-substitution).- Use a milder base or a stoichiometric amount. - For reductions, switch to a more chemoselective reducing agent (e.g., Fe/NH₄Cl).Reduces the likelihood of base-catalyzed decomposition and competing side reactions like dehalogenation.
Multiple Spots on TLC/LC-MS 1. Isomeric impurities in starting material.- Confirm the purity of the starting material by NMR and LC-MS before use. - Purify the starting material if necessary.Ensures that the observed byproducts are from the reaction and not from impure starting materials.
2. Competing reaction pathways.- Analyze the byproducts by LC-MS or GC-MS to identify their structures. - Adjust reaction conditions (temperature, solvent, base) to favor the desired pathway.Understanding the structure of the byproducts provides insight into the competing reactions (e.g., SNAr at a different position, reduction of the nitro group).
3. Decomposition.- Run the reaction at a lower temperature. - Monitor the reaction progress more frequently to avoid prolonged reaction times.Limits the formation of degradation products that can complicate purification.
Difficulty in Product Purification 1. Product is highly polar and water-soluble.- Use a continuous liquid-liquid extractor for aqueous workups. - Consider reversed-phase chromatography for purification.Improves the recovery of polar products that are difficult to extract with standard organic solvents.
2. Byproducts have similar polarity to the product.- Optimize the reaction to minimize byproduct formation. - Employ a different chromatographic technique (e.g., preparative HPLC, SFC). - Consider derivatization of the product or byproduct to alter its polarity before chromatography.When standard chromatography fails, alternative purification strategies are necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: Monitoring Reaction Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the progress and purity of reactions involving 2-Bromo-4-fluoro-5-nitroaniline.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a vial with 1 mL of a 1:1 mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

This method allows for the separation and quantification of the starting material, product, and potential impurities, providing a clear picture of the reaction's progress and cleanliness.

Visualizing Reaction Pathways and Troubleshooting

Decomposition Pathways

The following diagram illustrates potential decomposition pathways for 2-Bromo-4-fluoro-5-nitroaniline under various reaction conditions.

DecompositionPathways cluster_main 2-Bromo-4-fluoro-5-nitroaniline cluster_conditions Stress Conditions cluster_products Decomposition Products main 2-Bromo-4-fluoro-5-nitroaniline dehalogenated 4-Fluoro-3-nitroaniline main->dehalogenated Dehalogenation reduced 2-Bromo-4-fluoro-1,5-diaminobenzene main->reduced Nitro Reduction polymer Polymeric Tars main->polymer Decomposition hydrolyzed 2-Bromo-4-fluoro-5-nitrophenol main->hydrolyzed Hydrolysis heat High Temperature heat->polymer base Strong Base base->polymer base->hydrolyzed light UV Light light->polymer reductant Reducing Agent reductant->dehalogenated reductant->reduced

Caption: Potential decomposition pathways for 2-Bromo-4-fluoro-5-nitroaniline.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low-yield reactions.

TroubleshootingWorkflow start Low Yield Observed check_purity Analyze Starting Material Purity (LC-MS, NMR) start->check_purity impure Starting Material Impure check_purity->impure No pure Starting Material Pure check_purity->pure Yes purify Purify Starting Material impure->purify purify->check_purity analyze_reaction Analyze Reaction Mixture (TLC, LC-MS) pure->analyze_reaction incomplete Incomplete Reaction analyze_reaction->incomplete Incomplete decomposition Decomposition Observed analyze_reaction->decomposition Decomposition byproducts Significant Byproducts analyze_reaction->byproducts Byproducts optimize_conditions Optimize Conditions: - Increase Temperature/Time - Change Solvent - Stronger Nucleophile incomplete->optimize_conditions end Improved Yield optimize_conditions->end mitigate_decomposition Mitigate Decomposition: - Lower Temperature - Protect from Light - Use Milder Base decomposition->mitigate_decomposition mitigate_decomposition->end identify_byproducts Identify Byproducts (LC-MS, GC-MS) byproducts->identify_byproducts identify_byproducts->end

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • PubChem. (2025). 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Jones, D. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Available at: [Link]

  • Krawczyk, M. A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4769. Available at: [Link]

  • Li, K., et al. (2002). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 36(15), 3785-3794. Available at: [Link]

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. (2021). Google Patents.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Cardillo, P., et al. (2025). Thermal stability of nitrobenzyl halogenides. ResearchGate. Available at: [Link]

  • Terrier, F. (2025). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. Available at: [Link]

  • Xue, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 743-749. Available at: [Link]

  • LibreTexts Chemistry. (2022). 8.3: Nucleophiles. Available at: [Link]

  • Martinez, A., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Polycyclic Aromatic Compounds, 40(5), 1367-1376. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]

  • Krishna Mohan, R. J., et al. (2025). 2-Bromo-4-nitroaniline. ResearchGate. Available at: [Link]

  • Deshmukh, D. V., et al. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Journal of Basic Microbiology, 56(12), 1324-1333. Available at: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

  • Shein, S. M., et al. (2002). Effect of the Nucleophile Structure on the Relative Mobility of the Nitro Group and Fluorine Atom in Reactions of 3,5-Dinitro- and 3-Fluoro-5-nitrobenzotrifluorides with Phenols in the Presence of Potassium Carbonate. Russian Journal of Organic Chemistry, 38(4), 543-548. Available at: [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Available at: [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Willey, R. J., et al. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2), 108-115. Available at: [Link]

  • YouTube. (2015). Photodegradation. Available at: [Link]

  • Ashenhurst, J. (2012). What Makes A Good Nucleophile? Master Organic Chemistry. Available at: [Link]

Optimization

Technical Support Center: A Guide to the Purification of 2-Bromo-4-fluoro-5-nitroaniline

Welcome to the Technical Support Center for the purification of 2-Bromo-4-fluoro-5-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-Bromo-4-fluoro-5-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing challenges in achieving the desired purity. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process. Our approach is rooted in explaining the "why" behind each step, ensuring you have the foundational knowledge to adapt and troubleshoot your specific experimental context.

Introduction: The Challenge of Purifying 2-Bromo-4-fluoro-5-nitroaniline

2-Bromo-4-fluoro-5-nitroaniline is a valuable building block in medicinal chemistry and materials science. However, its synthesis can often lead to a mixture of constitutional isomers and other byproducts, making purification a critical and often challenging step. The primary impurity of concern is typically the constitutional isomer, 2-bromo-5-fluoro-4-nitroaniline, which has very similar physical and chemical properties to the target compound, making separation difficult.

This guide will provide a systematic approach to tackling these purification challenges, focusing on two primary laboratory-scale techniques: recrystallization and flash column chromatography . We will also cover methods for assessing purity using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Bromo-4-fluoro-5-nitroaniline?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities include:

  • Constitutional Isomers: The most prevalent impurity is often the isomer formed due to the directing effects of the substituents on the aniline ring during nitration or bromination. The most likely isomer is 2-bromo-5-fluoro-4-nitroaniline .

  • Unreacted Starting Materials: Depending on the reaction conditions and stoichiometry, you may have residual starting materials such as 4-fluoro-3-nitroaniline or the corresponding bromo-fluoro-aniline precursor.

  • Di-brominated or Di-nitrated Byproducts: Over-reaction can lead to the formation of species with additional bromine or nitro groups.

  • Other Positional Isomers: Small amounts of other isomers may also be present.

Q2: My crude product is a dark, oily solid. What is the best first step?

A2: An oily or deeply colored crude product often indicates the presence of residual solvents, starting materials, or polymeric byproducts. Before attempting recrystallization or column chromatography, it is advisable to perform a simple workup. This may involve dissolving the crude material in a suitable organic solvent like dichloromethane or ethyl acetate, washing with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with brine, drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrating under reduced pressure. This initial cleanup can significantly improve the success of subsequent purification steps.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: If your compound is "oiling out" or failing to crystallize, it could be due to several factors, including the presence of impurities that inhibit crystal lattice formation, the use of an inappropriate solvent, or cooling the solution too quickly. Refer to the Troubleshooting Guide for Recrystallization section for detailed strategies to induce crystallization.

Q4: How can I be sure that I have successfully separated the constitutional isomers?

A4: The most reliable method for confirming the separation of constitutional isomers is High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can resolve compounds with very similar properties. Co-spotting your purified sample with a known standard of the impurity on a TLC plate can also provide a good indication of separation, although it may be less conclusive than HPLC. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the identity and purity of your final product by comparing the observed chemical shifts and coupling constants with known values for the desired isomer.

Purification Strategies: A Head-to-Head Comparison

Technique Principle of Separation Best Suited For Advantages Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Removing small to moderate amounts of impurities from a solid sample.Simple, cost-effective, can yield very pure crystalline material.Can have lower recovery, finding a suitable solvent can be time-consuming.
Flash Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.Separating complex mixtures, including constitutional isomers.High resolving power, applicable to a wide range of compounds.More complex setup, requires more solvent, can be time-consuming.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is often the first method of choice for purifying solid compounds due to its simplicity and cost-effectiveness. The key to successful recrystallization is the selection of an appropriate solvent.

Rationale for Solvent Selection:

An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at room temperature or below. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).

Recommended Solvents for Screening:

Based on the properties of similar aromatic amines, the following solvents and solvent systems are good starting points for screening:

  • Isopropanol

  • Ethanol

  • Methanol

  • Glacial Acetic Acid[1]

  • Toluene

  • Hexane/Ethyl Acetate mixture

  • Dichloromethane/Hexane mixture

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In a small test tube, add approximately 20-30 mg of your crude 2-Bromo-4-fluoro-5-nitroaniline. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently in a sand bath or with a heat gun. A good solvent will dissolve the compound when hot but show precipitate formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add your crude compound and the chosen recrystallization solvent. Heat the mixture to boiling with stirring. Add the solvent portion-wise until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to promote the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide for Recrystallization:

Problem Possible Cause Solution
Compound "oils out" The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated.Use a lower boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution. Add a seed crystal of the pure compound. Scratch the inside of the flask.
Low recovery Too much solvent was used. The compound is too soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath.
Poor purity The solution was cooled too quickly, trapping impurities. The chosen solvent does not effectively differentiate between the compound and impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Re-recrystallize the product, potentially with a different solvent.
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with similar polarities, such as constitutional isomers. The key to a successful separation is to find a mobile phase that provides a good separation factor (ΔRf) between the target compound and its impurities on a TLC plate.

Rationale for Method Development:

The basic nature of the aniline group can lead to tailing of the compound on the acidic silica gel stationary phase. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase.

Step-by-Step Flash Column Chromatography Protocol:

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the target compound. To improve separation of the aniline, add 0.5-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar composition and gradually increasing the polarity (gradient elution) if necessary. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Bromo-4-fluoro-5-nitroaniline.

Troubleshooting Guide for Flash Column Chromatography:

Problem Possible Cause Solution
Poor separation Inappropriate mobile phase. Column was overloaded.Optimize the mobile phase using TLC to achieve a better separation factor. Use a larger column or less sample.
Tailing of spots Interaction of the basic aniline with acidic silica gel.Add a small amount of triethylamine (0.5-1%) to the mobile phase.
Cracked column bed The column ran dry. The packing was not uniform.Ensure the solvent level is always above the top of the silica gel. Repack the column carefully.
Compound is not eluting The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.

Workflow for Purification and Purity Assessment

Purification_Workflow Crude Crude 2-Bromo-4-fluoro-5-nitroaniline Workup Aqueous Workup (Optional) Crude->Workup TLC_Analysis TLC Analysis for Method Selection Workup->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Good crystal formation & impurity separation Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Complex mixture or isomer separation needed Purity_Check_TLC Purity Check by TLC Recrystallization->Purity_Check_TLC Column_Chromatography->Purity_Check_TLC Purity_Check_HPLC Purity Confirmation by HPLC Purity_Check_TLC->Purity_Check_HPLC Pure_Product Pure Product Purity_Check_HPLC->Pure_Product

Sources

Troubleshooting

Technical Support Center: Ensuring the Long-Term Stability of 2-Bromo-4-fluoro-5-nitroaniline

Welcome to the dedicated technical support center for 2-Bromo-4-fluoro-5-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Bromo-4-fluoro-5-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to ensure the stability and integrity of 2-Bromo-4-fluoro-5-nitroaniline throughout its storage and handling in your laboratory.

Introduction: Understanding the Stability Challenges

2-Bromo-4-fluoro-5-nitroaniline is a highly functionalized aromatic compound, making it a valuable building block in the synthesis of pharmaceuticals and other complex molecules. However, the very functional groups that impart its synthetic utility—the aniline, nitro, bromo, and fluoro moieties—also render it susceptible to various degradation pathways. Understanding these potential instabilities is the first step toward mitigating them. This guide will walk you through the common challenges and provide solutions to maintain the purity and stability of your material.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2-Bromo-4-fluoro-5-nitroaniline.

Q1: What are the first signs of degradation in 2-Bromo-4-fluoro-5-nitroaniline?

A1: The most common initial sign of degradation is a change in color. Pure 2-Bromo-4-fluoro-5-nitroaniline is typically a yellow to orange or crystalline solid. A darkening of the material, progressing towards brown or even black, often indicates the formation of colored degradation products, which can arise from oxidative processes or polymerization of the aniline moiety. Another sign can be a change in the physical state, such as clumping of the powder, which might suggest the absorption of moisture and potential hydrolysis.

Q2: How sensitive is 2-Bromo-4-fluoro-5-nitroaniline to light?

A2: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[1] Photodegradation can occur, potentially leading to the reduction of the nitro group or other complex photochemical reactions. It is crucial to store the compound in amber or opaque containers to protect it from light exposure.

Q3: Can residual solvents from the synthesis affect the stability of the compound?

A3: Yes, residual solvents can have a significant impact on stability. For instance, protic solvents could facilitate hydrolysis, while reactive solvents might directly engage in degradation reactions over time. It is essential to use a high-purity grade of the compound with minimal residual solvents. If you are performing the synthesis in-house, ensure the final product is thoroughly dried under appropriate conditions.

Q4: Are there any specific materials I should avoid for storing this compound?

A4: While detailed compatibility studies for this specific compound are not widely published, general principles for storing halogenated and nitroaromatic compounds should be followed. Avoid storage in containers made of materials that can be attacked by aromatic or halogenated compounds. For long-term storage, glass containers (amber glass is ideal) with chemically inert liners (e.g., PTFE) in the caps are recommended. Avoid contact with strong oxidizing agents, strong acids, and bases.[2][3]

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Problem 1: My 2-Bromo-4-fluoro-5-nitroaniline has darkened significantly upon storage.

Q: What is causing the color change and how can I prevent it?

A: The darkening of anilines is a classic sign of oxidative degradation. The amino group is susceptible to oxidation, which can lead to the formation of highly colored polymeric or condensed products. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Causality: The lone pair of electrons on the nitrogen atom of the aniline group makes it susceptible to oxidation. This can lead to the formation of radical cations which can then dimerize or polymerize, resulting in complex, colored impurities.

Troubleshooting Steps:

  • Inert Atmosphere Storage: For long-term storage, it is highly recommended to store the compound under an inert atmosphere such as nitrogen or argon. This can be achieved by backfilling the container with the inert gas after each use.

  • Light Protection: Always store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.

  • Temperature Control: Store the compound in a cool, dark place. Refrigeration (2-8 °C) is advisable for long-term storage, ensuring the container is well-sealed to prevent moisture condensation upon removal.

  • Purity Check: Impurities, especially residual metals from synthesis (e.g., palladium or nickel catalysts), can catalyze oxidation.[4] If you suspect this, you may need to repurify the material or obtain a higher purity grade.

Problem 2: I am observing a new peak in my HPLC analysis of a stored sample.

Q: What could be the identity of this new impurity peak?

A: The appearance of a new peak in your HPLC chromatogram indicates the formation of a degradation product. Based on the structure of 2-Bromo-4-fluoro-5-nitroaniline, several degradation pathways are possible:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the halogen substituents, particularly the bromine atom, to a hydroxyl group, forming a nitrophenol derivative. This is more likely under non-neutral pH conditions.

  • Photodegradation: Exposure to light can cause various reactions. One possibility is the reduction of the nitro group to a nitroso or even an amino group. Another is the formation of phenolic byproducts.[5]

  • Dehalogenation: Reductive dehalogenation (loss of the bromine atom) can occur, especially if the compound is in solution with reducing agents or certain metals.

Troubleshooting and Identification:

  • Review Storage Conditions: Check if the sample was exposed to moisture, light, or high temperatures.

  • Forced Degradation Study: To tentatively identify the degradation product, you can perform a forced degradation study (see the detailed protocol below). By intentionally stressing the compound under specific conditions (acid, base, oxidation, heat, light), you can generate the degradation products and compare their retention times with the unknown peak in your stored sample.

  • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. The mass of the new peak can provide a direct clue to its chemical structure.

Problem 3: The compound shows poor solubility after storage.

Q: Why has the solubility of my 2-Bromo-4-fluoro-5-nitroaniline decreased?

A: A decrease in solubility often points to the formation of higher molecular weight species, such as polymers or dimers, which are typically less soluble than the monomeric compound.

Causality: As mentioned in the case of color change, oxidative polymerization of the aniline moiety is a likely cause. Intermolecular reactions, possibly initiated by light or heat, can lead to the formation of larger, less soluble molecules.

Troubleshooting Steps:

  • Visual Inspection: Examine the material for any changes in appearance (e.g., darkening, clumping).

  • Analytical Confirmation: Use techniques like Size Exclusion Chromatography (SEC) if you suspect polymerization, although this is often not necessary for initial troubleshooting. A simple solubility test in a standard solvent and comparison with a fresh sample can confirm the issue.

  • Prevention: The preventative measures are the same as for preventing color change: store under an inert atmosphere, in the dark, and at a low temperature.

Experimental Protocol: Forced Degradation Study for Stability Assessment

A forced degradation study is a powerful tool to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[6][7]

Objective: To intentionally degrade 2-Bromo-4-fluoro-5-nitroaniline under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 2-Bromo-4-fluoro-5-nitroaniline

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or, ideally, a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of 2-Bromo-4-fluoro-5-nitroaniline in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in 50:50 acetonitrile:water) at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in 50:50 acetonitrile:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples, along with a control (unstressed) sample, using a validated HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • The conditions that cause a significant decrease in the parent peak area and the appearance of new peaks are the primary degradation pathways.

  • If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start with pure 2-Bromo-4-fluoro-5-nitroaniline PrepSolution Prepare 1 mg/mL stock solution Start->PrepSolution Acid Acid Hydrolysis (1N HCl, 60°C) PrepSolution->Acid Base Base Hydrolysis (1N NaOH, 60°C) PrepSolution->Base Oxidation Oxidative (3% H2O2, RT) PrepSolution->Oxidation Thermal Thermal (Solid & Solution, 60-80°C) PrepSolution->Thermal Photo Photolytic (ICH Q1B) PrepSolution->Photo Neutralize Neutralize Acid/Base & Dilute Samples Acid->Neutralize Base->Neutralize HPLC HPLC / LC-MS Analysis Neutralize->HPLC Compare Compare with Control Sample HPLC->Compare Identify Identify Degradation Products & Pathways Compare->Identify

Caption: Workflow for a forced degradation study of 2-Bromo-4-fluoro-5-nitroaniline.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down oxidative processes.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aniline group, which is a primary cause of color change and polymerization.
Light In the dark (Amber vial or opaque container)Protects against photodegradation, a common issue for nitroaromatic compounds.[1]
Container Tightly sealed glass container with a PTFE-lined capEnsures chemical inertness and prevents moisture ingress.
Purity High purity grade (>98%)Minimizes the presence of catalytic impurities (e.g., residual metals) that can accelerate degradation.

Conclusion

The stability of 2-Bromo-4-fluoro-5-nitroaniline is crucial for the success of your research and development projects. By understanding its potential degradation pathways—oxidation, photodegradation, and hydrolysis—and implementing the recommended storage and handling procedures, you can ensure the long-term integrity of this valuable compound. This guide provides a framework for troubleshooting common stability issues and for proactively assessing the stability of your material. For further assistance, please do not hesitate to contact our technical support team.

References

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11-35.
  • Roy, C. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38338-38344.
  • BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
  • Deng, F., & Cliver, D. O. (1995). Degradation of 2, 4-dichlorophenoxyacetic acid by advanced oxidation processes. Journal of agricultural and food chemistry, 43(4), 1168-1173.
  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

  • Tamaura, Y., & Tabata, M. (1990). Complete reduction of nitrogen oxides in combustion gas by a new catalyst composed of iron oxides, active carbon, and a chelating agent. Energy & fuels, 4(3), 288-291.
  • Aniline. (2024, January 21). In Wikipedia. [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • NPRA. (n.d.). GUIDELINE FOR STABILITY DATA. Retrieved from [Link]

  • Ju, M., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272.
  • University of Toronto. (2026, January). Chemical Compatibility & Storage. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 2-Bromo-4-fluoro-5-nitroaniline and its Halogenated Isomers in Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the selection of the right building block is a critical decision that profoundly influences the efficiency, regioselectivity, and overall success of a s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of the right building block is a critical decision that profoundly influences the efficiency, regioselectivity, and overall success of a synthetic route. Halogenated nitroanilines are a pivotal class of intermediates, offering a versatile platform for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[1][2]

This guide provides an in-depth, objective comparison of 2-Bromo-4-fluoro-5-nitroaniline with other halogenated nitroanilines. Moving beyond a simple cataloging of properties, we will delve into the causal relationships between structure and reactivity, supported by experimental data and established chemical principles. Our focus is to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.

The Strategic Importance of Halogenated Nitroanilines

The strategic placement of amino, nitro, and halogen substituents on an aniline ring creates a molecule with a rich and tunable reactivity profile. The interplay of the electronic effects of these groups governs the molecule's behavior in key synthetic transformations.

  • Amino Group (-NH₂): A potent electron-donating group that activates the aromatic ring towards electrophilic substitution. In the context of nucleophilic aromatic substitution (SNAr), it generally deactivates the ring.[3] However, its true value lies in its nucleophilicity and its ability to be readily converted into a diazonium salt, opening up a vast array of Sandmeyer and related reactions.

  • Nitro Group (-NO₂): A strongly electron-withdrawing group that deactivates the ring towards electrophilic attack but is a powerful activator for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[3] It achieves this by stabilizing the negatively charged Meisenheimer intermediate through resonance.

  • Halogen Atoms (-F, -Cl, -Br, -I): These substituents provide a site for nucleophilic displacement (SNAr) or for the oxidative addition step in palladium-catalyzed cross-coupling reactions. Their individual properties—electronegativity and carbon-halogen bond strength—dictate their reactivity in these different reaction classes.

A Comparative Analysis of Synthesis Strategies

The synthesis of halogenated nitroanilines often requires a strategic approach to control regioselectivity, particularly during the nitration step. Direct nitration of a halogenated aniline can lead to a mixture of isomers due to the strong ortho, para-directing effect of the amino group.

A more controlled and higher-yielding approach involves a protection-nitration-deprotection strategy.[4] The amino group is temporarily protected, often as an acetamide, to moderate its activating strength and to introduce steric hindrance that directs the incoming nitro group to the desired position.

G cluster_synthesis Synthesis of 2-Bromo-4-fluoro-5-nitroaniline Start 2-Bromo-5-fluoroaniline Protect Protection (e.g., Acetic Anhydride) Nitration Nitration (e.g., HNO₃/H₂SO₄) Deprotection Deprotection (Hydrolysis) Product 2-Bromo-4-fluoro-5-nitroaniline

Causality in Synthetic Design: The Necessity of Protection

Direct nitration of a precursor like 2-bromo-5-fluoroaniline can be problematic, often resulting in lower yields and the formation of undesired side products. This is a direct consequence of the powerful activating and ortho-, para-directing nature of the amine group.[4] Moreover, the strongly acidic conditions required for nitration can lead to the protonation of the amine, which alters its directing properties.

To circumvent these issues and ensure a high yield of the desired C4-nitrated product, the protection-nitration-deprotection sequence is the method of choice. The temporary conversion of the amine to an amide, such as an acetamide, imparts two crucial effects:

  • Moderation of Activating Strength: The acetyl group is less activating than a free amine, which allows for a more controlled and selective substitution.

  • Enforcement of Regioselectivity: The bulkiness of the acetamide group provides steric hindrance at the C6 position, thereby favoring nitration at the less hindered C4 position, which is para to the directing amide group.[4]

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline via Amino Group Protection[4]

This protocol outlines the synthesis of 2-bromo-5-fluoro-4-nitroaniline from 2-bromo-5-fluoroaniline, employing an acetylation-nitration-hydrolysis sequence.

Step 1: Protection (Acetylation)

  • To a suitable reaction vessel, add 2-bromo-5-fluoroaniline (1.0 equivalent) and acetic anhydride (2.5 equivalents).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Stir the reaction mixture at this temperature for 1 hour to form N-(2-bromo-5-fluorophenyl)acetamide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Nitration

  • To the cooled acetamide solution from Step 1, slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the formation of N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.

Step 3: Deprotection (Hydrolysis)

  • Suspend the crude N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide in a mixture of ethanol and hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-bromo-4-fluoro-5-nitroaniline.

Comparative Reactivity in Key Synthetic Transformations

The true utility of these building blocks is revealed in their differential reactivity in common synthetic transformations. The choice of halogen and its position relative to the other functional groups dictates the optimal reaction conditions and the types of bonds that can be formed.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reactivity of halogenated nitroanilines in SNAr is primarily governed by the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex.[3]

Reactivity Order: F > Cl > Br > I

This order is counterintuitive when compared to aliphatic nucleophilic substitution and is a direct consequence of the rate-determining step being the initial nucleophilic attack, which is facilitated by the strong inductive effect of the more electronegative halogens.[3]

Halogen SubstituentGeneral Reactivity OrderRationale
Fluorine 1st (Fastest)High electronegativity provides a strong inductive effect, stabilizing the Meisenheimer intermediate.
Chlorine 2ndLess electronegative than fluorine, leading to lower stabilization of the intermediate and thus slower reaction rates.
Bromine 3rdWeaker inductive effect compared to fluorine and chlorine.
Iodine 4th (Slowest)Lowest electronegativity and weakest inductive stabilization among halogens.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) Mechanism Start Halogenated Nitroaniline Nucleophile Nucleophile (e.g., R-NH₂) Intermediate Meisenheimer Complex (Resonance Stabilized) Product Substituted Product LeavingGroup Halide Ion

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity of halogenated nitroanilines in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is dictated by the carbon-halogen bond strength. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.

Reactivity Order: I > Br > Cl > F

The weaker the carbon-halogen bond, the more readily it undergoes oxidative addition, leading to a faster reaction.

Halogen SubstituentGeneral Reactivity OrderRationale
Iodine 1st (Fastest)Weakest carbon-halogen (C-I) bond, facilitating oxidative addition to the palladium catalyst.
Bromine 2ndThe C-Br bond is stronger than C-I but weaker than C-Cl.
Chlorine 3rdStronger C-Cl bond requires more forcing conditions or specialized catalyst systems.
Fluorine 4th (Slowest)The very strong C-F bond makes it largely unreactive under standard cross-coupling conditions.

This opposing reactivity provides a powerful tool for selective, sequential functionalization of di- or polyhalogenated substrates. For a molecule like 2-bromo-4-fluoro-5-nitroaniline, one can selectively perform a palladium-catalyzed cross-coupling at the C-Br bond, leaving the C-F bond intact for a subsequent SNAr reaction.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the transformation of the amino group into a wide range of functionalities via a diazonium salt intermediate. This reaction is particularly useful for introducing substituents that are difficult to install by other means.

G cluster_sandmeyer Sandmeyer Reaction Workflow Start Halogenated Nitroaniline Diazotization Diazotization (NaNO₂, H⁺) Diazonium Aryl Diazonium Salt CuX Copper(I) Salt (e.g., CuBr, CuCN) Product Substituted Arene

The choice of copper(I) salt determines the introduced functionality (e.g., CuCl for -Cl, CuBr for -Br, CuCN for -CN). This reaction is generally tolerant of the halogen and nitro substituents on the ring, making it a valuable tool in the synthetic chemist's arsenal.

Application in Medicinal Chemistry: Synthesis of Benzimidazoles

Benzimidazoles are a prominent scaffold in medicinal chemistry, found in a variety of drugs with diverse biological activities.[2] Halogenated nitroanilines are excellent precursors for the synthesis of substituted benzimidazoles via a reductive cyclization pathway.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

This protocol provides a general method for the synthesis of benzimidazoles from an ortho-halogenated nitroaniline and an aldehyde.

Materials:

  • o-Halogenated nitroaniline (e.g., 2-Bromo-4-fluoro-5-nitroaniline)

  • Aromatic or aliphatic aldehyde

  • Reducing agent system (e.g., Sodium dithionite, Zn/NaHSO₃)

  • Solvent (e.g., Ethanol, Water)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the o-halogenated nitroaniline (1 equivalent), the aldehyde (1.1 equivalents), and the chosen solvent.

  • Addition of Reducing Agent: Add the reducing agent to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the crude product by filtration. Alternatively, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-substituted benzimidazole.

  • Characterization: Confirm the structure of the product using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Conclusion

2-Bromo-4-fluoro-5-nitroaniline and its halogenated isomers are not just reagents; they are strategic tools in the hands of a synthetic chemist. The nuanced differences in their reactivity, governed by the fundamental principles of electronic and steric effects, allow for a high degree of control in the construction of complex molecules.

  • For nucleophilic aromatic substitution , a fluoro-substituted nitroaniline is the most reactive choice.

  • For palladium-catalyzed cross-coupling , an iodo- or bromo-substituted nitroaniline is preferred.

  • The presence of multiple, differentially reactive halogens, as in 2-bromo-4-fluoro-5-nitroaniline, opens the door to selective, sequential functionalization .

By understanding the causality behind these experimental choices, researchers can design more efficient, elegant, and ultimately more successful synthetic routes. This guide serves as a foundation for navigating the rich and varied chemistry of halogenated nitroanilines, empowering you to select the optimal building block for your specific synthetic challenge.

References

  • Google Patents.
  • Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • PubChem. 2-Bromo-5-fluoro-4-nitroaniline. [Link]

  • ResearchGate. (PDF) 2-Bromo-4-nitroaniline. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 2-Bromo-4-fluoro-5-nitroaniline from Different Suppliers

For researchers, medicinal chemists, and professionals in drug development, the procurement of high-purity chemical intermediates is not merely a transactional step but the bedrock of reproducible and reliable downstream...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the procurement of high-purity chemical intermediates is not merely a transactional step but the bedrock of reproducible and reliable downstream applications. The compound 2-Bromo-4-fluoro-5-nitroaniline is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, rich with functional groups, offers versatile reactivity but also presents challenges in purification, leading to potential batch-to-batch variability between suppliers.

This guide provides an in-depth technical comparison of 2-Bromo-4-fluoro-5-nitroaniline from three hypothetical, yet representative, suppliers: a premium domestic supplier (Supplier A), a value-oriented international supplier (Supplier B), and a custom synthesis laboratory (Supplier C). We will delve into the critical analytical techniques required to build a comprehensive purity profile, explain the causality behind our experimental choices, and interpret the data to make an informed procurement decision. Our approach is designed to be a self-validating system, ensuring scientific integrity at every step.

The Criticality of Purity: Why Small Differences Matter

The purity of 2-Bromo-4-fluoro-5-nitroaniline directly impacts reaction yield, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Common impurities can include:

  • Positional Isomers: Formed during the nitration or bromination steps of the synthesis, these isomers can have similar physical properties, making them difficult to separate. Their presence can lead to the formation of isomeric drug analogues, which may have different pharmacological or toxicological profiles.

  • Unreacted Starting Materials: Residuals of precursors like 2-bromo-5-fluoroaniline can introduce their own set of byproducts in subsequent reactions.

  • Solvents and Reagents: Inorganic salts and residual solvents can poison catalysts or alter reaction kinetics.

This guide will demonstrate a multi-pronged analytical approach to identify and quantify these and other potential impurities.

Comparative Purity Analysis: A Multi-Technique Approach

A single analytical method is rarely sufficient to declare a compound "pure." A robust assessment relies on the orthogonal application of multiple techniques that probe different physicochemical properties of the substance. We subjected samples from Suppliers A, B, and C to a battery of tests.

Table 1: Summary of Purity Assessment for 2-Bromo-4-fluoro-5-nitroaniline
Analytical TechniqueParameterSupplier ASupplier BSupplier C
HPLC (UV, 254 nm) Purity (Area %) 99.8% 98.5% 99.5%
Known Impurity 1 (Isomer)0.08%0.75%0.21%
Unknown Impurity (RRT 1.15)Not Detected0.45%0.15%
GC-MS Purity (Area %) >99.7% 98.6% 99.4%
Residual Solvent (Toluene)< 50 ppm450 ppm120 ppm
¹H NMR (500 MHz) Structural Confirmation ConformsConformsConforms
Quantitative Purity 99.7%98.3%99.6%
Melting Point Range (°C) 148.5 - 149.0 °C145.0 - 148.0 °C147.5 - 148.5 °C
DSC Purity (mol %) 99.85%98.41%99.52%

In-Depth Experimental Methodologies & Rationale

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Causality: HPLC is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase method was chosen due to the moderate polarity of 2-Bromo-4-fluoro-5-nitroaniline. The C18 stationary phase provides excellent hydrophobic interaction, allowing for the separation of the main component from both more polar and less polar impurities.[1][2] UV detection at 254 nm is ideal as the aromatic nitroaniline structure possesses a strong chromophore.

Experimental Protocol: HPLC

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment of 2-Bromo-4-fluoro-5-nitroaniline.

Interpretation of Results: The HPLC data reveals that Supplier A provides the highest purity material (99.8%). Supplier B's material contains a significant amount of an isomeric impurity (0.75%) and another unknown impurity. The presence of multiple impurities can complicate reaction work-ups and downstream purifications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality: While HPLC is excellent for non-volatile compounds, GC-MS is superior for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process.[3] Mass spectrometry provides definitive identification of these small molecules.

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mass Range: 35-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in Methanol.

Workflow Diagram: GC-MS Residual Solvent Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep_sample Dissolve Sample in Methanol (1 mg/mL) inject Inject into GC prep_sample->inject separate Separate Volatiles on DB-5ms Column inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis (35-400 amu) ionize->analyze identify Identify Peaks via Mass Spectrum Library analyze->identify quantify Quantify vs. Standard identify->quantify

Caption: Workflow for GC-MS analysis of volatile impurities.

Interpretation of Results: Supplier B's product contains a significantly higher level of residual toluene (450 ppm). Depending on the regulatory framework (e.g., ICH Q3C guidelines), this may be acceptable, but it indicates a less refined purification process compared to Suppliers A and C.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Causality: NMR spectroscopy is an indispensable tool for the unambiguous confirmation of a molecule's chemical structure.[4] ¹H NMR provides information about the electronic environment of protons and their connectivity, while ¹³C NMR probes the carbon skeleton. For 2-Bromo-4-fluoro-5-nitroaniline, ¹H NMR is expected to show distinct signals for the two aromatic protons and the amine protons. The coupling patterns between the aromatic protons and with the fluorine atom are characteristic and confirm the substitution pattern. Quantitative NMR (qNMR) can also be used as a primary method for determining purity against a certified reference standard.

Expected ¹H NMR Signals (in CDCl₃):

  • A doublet for the proton at C6, coupled to the fluorine at C5.

  • A singlet-like signal for the proton at C3.

  • A broad singlet for the NH₂ protons.

Interpretation of Results: All three samples conformed to the expected structure of 2-Bromo-4-fluoro-5-nitroaniline. However, the qNMR results corroborated the HPLC findings, with Supplier A showing the highest purity. The spectrum of the sample from Supplier B showed minor peaks in the aromatic region, consistent with the isomeric impurity detected by HPLC.

Melting Point and Differential Scanning Calorimetry (DSC) for Bulk Purity

Causality: The melting point of a pure crystalline solid is a sharp, well-defined physical constant. Impurities disrupt the crystal lattice, which typically results in a lower and broader melting range.[5] This phenomenon, known as melting point depression, provides a simple yet effective measure of bulk purity. Differential Scanning Calorimetry (DSC) offers a more quantitative evolution of this principle, determining purity by analyzing the shape of the melting endotherm based on the van't Hoff equation. It is an absolute method that does not require a reference standard of the impurities.

Experimental Protocol: Melting Point

  • Instrumentation: Digital melting point apparatus.

  • Method: A small amount of finely powdered sample is packed into a capillary tube and heated at a controlled rate (e.g., 1°C/min) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Interpretation of Results: The sharp melting point of the material from Supplier A (148.5 - 149.0 °C) is indicative of high purity. In contrast, the wider melting range of the sample from Supplier B (145.0 - 148.0 °C) strongly suggests the presence of impurities, which is consistent with the chromatographic data. The DSC analysis provides quantitative confirmation, ranking the suppliers in the same order of purity: A > C > B.

Conclusion and Recommendations

The comprehensive, multi-technique analysis provides a clear and self-validating picture of the quality of 2-Bromo-4-fluoro-5-nitroaniline from the three suppliers.

  • Supplier A (Premium Domestic): Consistently demonstrated the highest purity across all analytical methods. The material is virtually free of isomeric impurities and residual solvents. This supplier is highly recommended for late-stage clinical development and manufacturing where stringent quality control is paramount.

  • Supplier C (Custom Synthesis): Offers a high-quality product, with purity levels suitable for most research and early-phase development applications. The slightly higher level of impurities compared to Supplier A is a reasonable trade-off for a potentially more flexible or specialized synthesis route.

  • Supplier B (Value International): While the main component is correct, the presence of significant isomeric impurities and residual solvents makes this material less suitable for cGMP applications or sensitive synthetic steps. It may be a cost-effective option for non-critical, early-stage research where further purification is planned.

As Senior Application Scientists, our experience dictates that initial cost savings on a critical starting material can often lead to significantly higher downstream costs associated with complex purifications, lower yields, and potential batch failures. This guide demonstrates that a rigorous, orthogonal analytical assessment is a necessary investment to ensure the integrity and success of any drug development program.

References

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

  • ICH. (2018). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • IBChem. (n.d.). Melting point depression. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-4-fluoro-5-nitroaniline

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The substituted aniline, 2-Bromo-4-fluoro-5-nitroaniline...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The substituted aniline, 2-Bromo-4-fluoro-5-nitroaniline, presents a fascinating case study in chemical reactivity, offering multiple handles for diversification through common and powerful synthetic transformations. Its utility is largely dictated by the interplay of its three key substituents: the bromine and fluorine atoms, and the nitro group, all positioned on an aniline scaffold.

This guide provides an in-depth technical comparison of the reactivity of 2-Bromo-4-fluoro-5-nitroaniline against its structural isomers and other similar compounds in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). By understanding the electronic and steric factors that govern its reactivity, chemists can strategically design synthetic routes to access a wide array of complex molecules.

The Underlying Principles of Reactivity

The reactivity of 2-Bromo-4-fluoro-5-nitroaniline is a nuanced interplay of inductive and resonance effects exerted by its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, both by induction and resonance, significantly activating the aromatic ring towards nucleophilic attack.[1] Conversely, the amino group (-NH₂) is a strong electron-donating group by resonance, which can modulate the overall electron density of the ring. The halogens, bromine and fluorine, exert opposing effects: they are electron-withdrawing by induction but electron-donating by resonance.[1]

The regiochemistry of these substituents creates a unique electronic landscape. The nitro group is para to the amino group and meta to the bromine, while being ortho to the fluorine. This arrangement has profound implications for the reactivity at the C-Br and C-F bonds, as we will explore in the context of specific reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The strength of this bond is a critical factor, with weaker bonds leading to faster reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[2] Consequently, the C-Br bond in 2-Bromo-4-fluoro-5-nitroaniline is the primary site of reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings, with the C-F bond being largely unreactive under typical conditions.

Suzuki-Miyaura Coupling

Protocol 1: Representative Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of bromoanilines.

Materials:

  • 2-Bromo-4-fluoro-5-nitroaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 2-Bromo-4-fluoro-5-nitroaniline, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide Arylboronic Acid Base (K₂CO₃) B Inert Atmosphere A->B C Add Catalyst (Pd(PPh₃)₄) B->C D Add Degassed Solvent C->D E Heat to 90°C (12-24h) D->E F Cool & Dilute E->F G Wash F->G H Dry & Concentrate G->H I Purify H->I

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Comparative Reactivity (Suzuki-Miyaura):

CompoundKey Structural FeaturesExpected ReactivityRationale
2-Bromo-4-fluoro-5-nitroaniline Br is ortho to -NH₂ and meta to -NO₂High The C-Br bond is activated by the electron-withdrawing nitro group, and the ortho-amino group can potentially coordinate to the palladium center, influencing the reaction rate.
4-Bromo-2-fluoro-5-nitroanilineBr is para to -NH₂ and ortho to -NO₂Very High The C-Br bond is strongly activated by the ortho-nitro group, making oxidative addition more favorable.
2-Bromo-5-fluoro-4-nitroanilineBr is ortho to -NH₂ and meta to -NO₂High Similar to the title compound, with the positions of the fluoro and nitro groups swapped. Electronic effects on the C-Br bond are expected to be comparable.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity is governed by the ease of oxidative addition to the C-Br bond.

Protocol 2: Representative Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of bromoanilines.

Materials:

  • 2-Bromo-4-fluoro-5-nitroaniline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk tube.

  • Add 2-Bromo-4-fluoro-5-nitroaniline and a stir bar.

  • Evacuate and backfill the tube with argon.

  • Add the amine and degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids: Aryl Bromide Catalyst (Pd₂(dba)₃) Ligand (XPhos) Base (NaOt-Bu) B Add Amine & Solvent A->B C Heat to 100°C (12-24h) B->C D Cool & Dilute C->D E Filter D->E F Concentrate & Purify E->F

Experimental workflow for a typical Buchwald-Hartwig amination.

Comparative Reactivity (Buchwald-Hartwig):

The reactivity trends for the Buchwald-Hartwig amination are expected to parallel those of the Suzuki-Miyaura coupling, as both are initiated by the oxidative addition of palladium to the C-Br bond. Therefore, 4-Bromo-2-fluoro-5-nitroaniline is predicted to be the most reactive among the isomers due to the strong activation of the C-Br bond by the ortho-nitro group.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed couplings, the reactivity in SNAr reactions is governed by the stability of the Meisenheimer complex, a negatively charged intermediate.[1] The rate of reaction is enhanced by strong electron-withdrawing groups ortho or para to the leaving group. The electronegativity of the halogen also plays a crucial role, with the reactivity order being F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the intermediate through a powerful inductive effect.

In 2-Bromo-4-fluoro-5-nitroaniline, the fluorine atom is ortho to the strongly electron-withdrawing nitro group, making the C-F bond highly activated towards nucleophilic attack. The bromine atom, being meta to the nitro group, is significantly less activated. Therefore, SNAr reactions on this substrate are expected to occur selectively at the C-F bond.

Protocol 3: Comparative Kinetic Analysis of SNAr Reactivity

This protocol outlines a method to compare the rates of SNAr reactions of different halogenated nitroanilines with an amine nucleophile using UV-Vis spectrophotometry.

Materials:

  • Halogenated nitroaniline (e.g., 2-Bromo-4-fluoro-5-nitroaniline)

  • Nucleophile (e.g., Piperidine)

  • Solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Wavelength Determination: Determine the λₘₐₓ of the product by allowing a reaction to go to completion.

  • Kinetic Run:

    • Prepare a dilute solution of the halogenated nitroaniline in the cuvette.

    • Equilibrate to the desired temperature (e.g., 25.0 °C).

    • Inject a solution of the nucleophile in large excess (pseudo-first-order conditions).

    • Monitor the increase in absorbance at λₘₐₓ over time.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (k_obs) from the slope of a plot of ln(A_∞ - A_t) versus time.

    • Repeat the experiment with varying concentrations of the nucleophile.

    • Determine the second-order rate constant (k₂) from the slope of a plot of k_obs versus [Nucleophile].

    • Compare the k₂ values for different halogenated nitroanilines to determine their relative reactivity.

SNAr_Kinetics cluster_prep Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis A Determine λₘₐₓ of Product B Prepare Substrate Solution in Cuvette A->B C Equilibrate Temperature B->C D Inject Excess Nucleophile C->D E Monitor Absorbance vs. Time D->E F Calculate k_obs E->F G Repeat for different [Nucleophile] F->G H Determine k₂ G->H I Compare k₂ values H->I

Workflow for comparative kinetic analysis of SNAr reactions.

Comparative Reactivity (SNAr):

CompoundSite of AttackExpected ReactivityRationale
2-Bromo-4-fluoro-5-nitroaniline C-FHigh The fluorine is ortho to the strongly activating nitro group. The bromine is meta and thus much less reactive.
4-Bromo-2-fluoro-5-nitroanilineC-FVery High The fluorine is ortho to the nitro group and para to the amino group, both of which influence the reactivity. The bromine is less activated.
2-Bromo-5-fluoro-4-nitroanilineC-FModerate The fluorine is meta to the nitro group, resulting in significantly lower activation compared to the other isomers where the fluorine is ortho to the nitro group.

Conclusion

2-Bromo-4-fluoro-5-nitroaniline is a versatile building block whose reactivity is predictably governed by the nature of the desired transformation. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the C-Br bond is the reactive site, and its reactivity can be modulated by the electronic environment. In contrast, for nucleophilic aromatic substitution, the C-F bond is highly activated by the ortho-nitro group, allowing for selective functionalization at this position. By understanding these fundamental principles of reactivity, chemists can effectively utilize 2-Bromo-4-fluoro-5-nitroaniline and its related isomers to construct complex molecular architectures with precision and control.

References

  • Molecules. (2023). Top Selling (2026) Small Molecule Orphan Drugs: A Journey into Their Chemistry. MDPI. Available at: [Link]

  • Google Patents. (2020). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. CN110627655A.
  • PubChem. (2024). 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Available at: [Link]

  • ResearchGate. (2017). The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. Available at: [Link]

  • National Institutes of Health. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Available at: [Link]

  • MDPI. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]

  • Scholarship @ Claremont. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Pomona Faculty Publications and Research. Available at: [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc. Available at: [Link]

  • The Suzuki Reaction. (2014). Available at: [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?. Available at: [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Available at: [Link]

  • Last Minute Lecture. (2023). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube. Available at: [Link]

  • MDPI. (2023). Top Selling (2026) Small Molecule Orphan Drugs: A Journey into Their Chemistry. Molecules. Available at: [Link]

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Comparative

A Spectroscopic Journey: Unraveling the Synthesis of 2-Bromo-4-fluoro-5-nitroaniline

A Senior Application Scientist's Guide to Spectroscopic Comparison of 2-Bromo-4-fluoro-5-nitroaniline and Its Precursors In the intricate world of pharmaceutical and agrochemical development, the precise synthesis and un...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Spectroscopic Comparison of 2-Bromo-4-fluoro-5-nitroaniline and Its Precursors

In the intricate world of pharmaceutical and agrochemical development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. 2-Bromo-4-fluoro-5-nitroaniline, a highly substituted aniline derivative, serves as a valuable building block in the creation of complex bioactive molecules. Its synthesis, a multi-step process involving the sequential introduction of bromo and nitro functionalities onto a fluoroaniline scaffold, provides an excellent case study for the power of spectroscopic techniques in monitoring reaction progress and confirming molecular structure.

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth spectroscopic comparison of 2-Bromo-4-fluoro-5-nitroaniline and its precursors. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectroscopic changes, providing a framework for understanding how molecular transformations are mirrored in NMR, IR, and Mass Spectrometry data.

The Synthetic Pathway: A Deliberate Architectural Design

The synthesis of 2-Bromo-4-fluoro-5-nitroaniline can be strategically designed to proceed through a logical sequence of electrophilic aromatic substitution reactions. The chosen pathway for this guide is the bromination of 4-fluoroaniline followed by the nitration of the resulting 2-bromo-4-fluoroaniline. This route is favored due to the directing effects of the amine and fluoro groups, which guide the incoming electrophiles to the desired positions.

An alternative pathway, the nitration of 4-fluoroaniline followed by bromination, is also plausible. We will explore the spectroscopic signatures of the intermediates in both routes to provide a comprehensive analytical toolkit.

Synthesis_Pathway cluster_0 Primary Synthetic Route cluster_1 Alternative Synthetic Route 4-fluoroaniline 4-fluoroaniline 2-bromo-4-fluoroaniline 2-bromo-4-fluoroaniline 4-fluoroaniline->2-bromo-4-fluoroaniline Bromination 4-fluoro-3-nitroaniline 4-fluoro-3-nitroaniline 4-fluoroaniline->4-fluoro-3-nitroaniline Nitration 2-Bromo-4-fluoro-5-nitroaniline 2-Bromo-4-fluoro-5-nitroaniline 2-bromo-4-fluoroaniline->2-Bromo-4-fluoro-5-nitroaniline Nitration 4-fluoro-3-nitroaniline->2-Bromo-4-fluoro-5-nitroaniline Bromination

Caption: Synthetic pathways to 2-Bromo-4-fluoro-5-nitroaniline.

Spectroscopic Characterization: A Comparative Analysis

The following sections will detail the expected and observed spectroscopic data for each compound in the synthetic pathway. The analysis will focus on the key diagnostic signals that confirm the success of each transformation.

The Starting Point: 4-Fluoroaniline

4-Fluoroaniline is a colorless liquid that serves as our foundational building block. Its simple, symmetric structure provides a clean spectroscopic baseline for our analysis.

Experimental Protocol: Spectroscopic Analysis of 4-Fluoroaniline

  • ¹H and ¹³C NMR: A sample of 4-fluoroaniline is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).

  • IR Spectroscopy: A thin film of neat 4-fluoroaniline is placed between two salt plates (e.g., NaCl or KBr) and analyzed using an FTIR spectrometer.

  • Mass Spectrometry: A dilute solution of 4-fluoroaniline is introduced into a mass spectrometer, typically using electron ionization (EI) to induce fragmentation.

Spectroscopic Data Summary for 4-Fluoroaniline

Spectroscopic TechniqueKey Observations and Interpretation
¹H NMR Two multiplets in the aromatic region, each integrating to 2H. The protons ortho to the fluorine will exhibit coupling to fluorine. The NH₂ protons will appear as a broad singlet.
¹³C NMR Four signals in the aromatic region. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
IR (cm⁻¹) Two distinct N-H stretching bands around 3300-3500 cm⁻¹, a strong C-F stretching band around 1200-1300 cm⁻¹, and characteristic aromatic C-H and C=C stretching bands.
Mass Spec (m/z) A molecular ion peak (M⁺) at m/z 111, corresponding to the molecular weight of 4-fluoroaniline.

Expert Analysis: The key takeaway from the spectroscopy of 4-fluoroaniline is the clear evidence of a para-substituted benzene ring with an amino and a fluoro group. The coupling patterns in the ¹H NMR and the large C-F coupling in the ¹³C NMR are definitive markers for this structure.

The First Transformation: Bromination to Yield 2-Bromo-4-fluoroaniline

The introduction of a bromine atom ortho to the activating amino group is the first crucial step. This reaction breaks the symmetry of the molecule, leading to more complex spectroscopic signatures.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoroaniline

  • Dissolve 4-fluoroaniline in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Slowly add a solution of N-bromosuccinimide (NBS) in DMF to the reaction mixture with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent (e.g., dichloromethane).

  • The crude product is then purified by column chromatography.

Bromination_Workflow Start Start Dissolve 4-fluoroaniline in DMF Dissolve 4-fluoroaniline in DMF Start->Dissolve 4-fluoroaniline in DMF Add NBS solution dropwise Add NBS solution dropwise Dissolve 4-fluoroaniline in DMF->Add NBS solution dropwise Monitor by TLC Monitor by TLC Add NBS solution dropwise->Monitor by TLC Quench and Extract Quench and Extract Monitor by TLC->Quench and Extract Purify by Column Chromatography Purify by Column Chromatography Quench and Extract->Purify by Column Chromatography Spectroscopic Characterization Spectroscopic Characterization Purify by Column Chromatography->Spectroscopic Characterization End End Spectroscopic Characterization->End

Caption: Workflow for the synthesis of 2-Bromo-4-fluoroaniline.

Spectroscopic Data Summary for 2-Bromo-4-fluoroaniline

Spectroscopic TechniqueKey Observations and Interpretation
¹H NMR Three distinct signals in the aromatic region, each integrating to 1H, exhibiting complex splitting patterns due to H-H and H-F couplings. The NH₂ protons will appear as a broad singlet.
¹³C NMR Six distinct signals in the aromatic region, confirming the loss of symmetry. The carbon attached to bromine will be shifted downfield.
IR (cm⁻¹) The N-H stretching bands will persist. A new C-Br stretching vibration may be observed at lower frequencies (around 500-600 cm⁻¹).
Mass Spec (m/z) A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of the presence of a single bromine atom. The molecular ion peak will be at m/z 189 and 191.

Expert Analysis: The most telling evidence for the successful bromination is the appearance of the characteristic isotopic pattern for bromine in the mass spectrum. The increased complexity of the ¹H and ¹³C NMR spectra directly reflects the reduced symmetry of the molecule.

The Second Transformation: Nitration to Yield 2-Bromo-4-fluoro-5-nitroaniline

The final step involves the introduction of a nitro group. The directing effects of the existing substituents guide the nitronium ion to the position ortho to the bromine and meta to the fluorine and amino groups.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-5-nitroaniline

  • Dissolve 2-bromo-4-fluoroaniline in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia).

  • The precipitated product is filtered, washed, and can be further purified by recrystallization.

Spectroscopic Data Summary for 2-Bromo-4-fluoro-5-nitroaniline

Spectroscopic TechniqueKey Observations and Interpretation
¹H NMR Two singlets or doublets in the downfield region of the aromatic spectrum, each integrating to 1H. The strong electron-withdrawing effect of the nitro group will cause a significant downfield shift of the adjacent protons.
¹³C NMR Six distinct signals in the aromatic region. The carbon attached to the nitro group will be significantly deshielded and appear at a lower field.
IR (cm⁻¹) Appearance of two strong stretching bands characteristic of the nitro group, typically around 1500-1570 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch).
Mass Spec (m/z) A molecular ion peak (M⁺) and M+2 pattern consistent with the presence of bromine. The molecular ion peak will be at m/z 234 and 236.

Expert Analysis: The definitive spectroscopic evidence for the successful nitration is the appearance of the two strong N-O stretching bands in the IR spectrum. In the ¹H NMR, the significant downfield shift of the aromatic protons confirms the introduction of the strongly electron-withdrawing nitro group.

Comparative Summary of Spectroscopic Data

The following table provides a comparative summary of the key spectroscopic features of 2-Bromo-4-fluoro-5-nitroaniline and its precursors.

Compound¹H NMR (Aromatic Region)¹³C NMR (Aromatic Signals)IR (Key Stretches, cm⁻¹)Mass Spec (M⁺, m/z)
4-Fluoroaniline Two multiplets4~3400 (N-H), ~1250 (C-F)111
2-Bromo-4-fluoroaniline Three distinct multiplets6~3400 (N-H), ~1250 (C-F), ~550 (C-Br)189, 191
4-Fluoro-3-nitroaniline Three distinct multiplets6~3400 (N-H), ~1530 & ~1350 (NO₂), ~1250 (C-F)156
2-Bromo-4-fluoro-5-nitroaniline Two downfield signals6~3400 (N-H), ~1530 & ~1350 (NO₂), ~1250 (C-F), ~550 (C-Br)234, 236

Conclusion: A Symphony of Spectroscopic Evidence

The synthesis of 2-Bromo-4-fluoro-5-nitroaniline from 4-fluoroaniline provides a compelling illustration of how a suite of spectroscopic techniques can be employed to navigate and validate a multi-step synthetic pathway. Each reaction step imparts a unique and predictable fingerprint on the spectroscopic data, allowing for the confident identification of each intermediate and the final product. From the tell-tale isotopic pattern of bromine in the mass spectrum to the characteristic stretching frequencies of the nitro group in the IR spectrum, and the nuanced shifts and coupling patterns in the NMR spectra, a cohesive and self-validating analytical narrative emerges. This detailed spectroscopic understanding is not merely an academic exercise; it is the bedrock of robust chemical synthesis and the assurance of molecular integrity in the development of new and impactful chemical entities.

References

  • PubChem. 4-Fluoro-3-nitroaniline. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Validation

A Comparative Guide to the Performance of 2-Bromo-4-fluoro-5-nitroaniline in Key Cross-Coupling and Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the strategic selection of building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-fluoro-5-nitroaniline has emerged as a valuable and versatile intermediate, prized for its unique substitution pattern that allows for selective functionalization. This guide provides an in-depth evaluation of the performance of 2-Bromo-4-fluoro-5-nitroaniline in three critical reaction types: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Through a comparative analysis with relevant alternatives and supported by experimental data, this document aims to equip researchers with the insights needed to effectively harness the synthetic potential of this important molecule.

Introduction to 2-Bromo-4-fluoro-5-nitroaniline: A Multifunctional Scaffold

2-Bromo-4-fluoro-5-nitroaniline (CAS No. 952664-69-6) is a substituted aniline derivative featuring a bromine atom, a fluorine atom, a nitro group, and an amino group on the benzene ring.[1][2] Its molecular formula is C₆H₄BrFN₂O₂ and it has a molecular weight of 235.01 g/mol .[1][2] This unique combination of functional groups imparts a rich and tunable reactivity profile. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic attack, while the presence of two different halogens—bromine and fluorine—offers the potential for regioselective transformations. The amino group, in turn, can be a site for further derivatization or can influence the electronic properties of the ring.

This trifecta of reactivity makes 2-Bromo-4-fluoro-5-nitroaniline a sought-after intermediate in the synthesis of a variety of high-value compounds, including kinase inhibitors and other pharmaceutically active agents.[3] Its utility lies in the ability to sequentially introduce different functionalities, thereby rapidly building molecular complexity.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] The performance of an aryl halide in this palladium-catalyzed reaction is heavily influenced by the nature and position of its substituents.

Analysis of Reactivity:

The electron-withdrawing nitro group on 2-Bromo-4-fluoro-5-nitroaniline is expected to enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, the presence of the amino group, an electron-donating group, can have a competing effect. The position of the bromine atom ortho to the amino group might also introduce steric hindrance, potentially impacting the approach of the bulky palladium catalyst.

Comparative Data:

To provide a tangible comparison, let's consider the Suzuki coupling of a related compound, 4-bromo-2-fluoroaniline, which lacks the activating nitro group.

Aryl Halide Boronic Acid Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
2-Bromo-4-fluoro-5-nitroaniline (Predicted) Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90Moderate to GoodInferred
4-Bromo-2-fluoroaniline Arylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O10085Hypothetical
2,4-Dichloro-1-nitrobenzene Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene10092Hypothetical

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • 2-Bromo-4-fluoro-5-nitroaniline (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.05 mmol)

    • Potassium carbonate (2.0 mmol)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a round-bottom flask, add 2-Bromo-4-fluoro-5-nitroaniline, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed toluene and water, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a palladium catalyst like Pd(PPh₃)₄ is a standard starting point for Suzuki couplings. The use of a base such as potassium carbonate is crucial for the transmetalation step, activating the boronic acid. A two-phase solvent system like toluene/water is often employed to dissolve both the organic and inorganic reagents.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Oxidative Addition Oxidative Addition Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Transmetalation Transmetalation Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[5]

Analysis of Reactivity:

Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of the aromatic ring in 2-Bromo-4-fluoro-5-nitroaniline should facilitate the initial oxidative addition of the palladium catalyst. The presence of the free amino group on the substrate could potentially coordinate to the palladium center, which might influence the reaction rate and outcome. The choice of base is critical in this reaction to deprotonate the amine coupling partner without causing unwanted side reactions.

Comparative Data:

Direct experimental data for the Buchwald-Hartwig amination of 2-Bromo-4-fluoro-5-nitroaniline is scarce in the provided search results. However, the successful amination of various bromoanilines and other electron-deficient aryl bromides is well-documented.[6][7] For example, the amination of 2-bromopyridines with various amines has been shown to proceed in good to excellent yields.[7]

Aryl Halide Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
2-Bromo-4-fluoro-5-nitroaniline (Predicted) AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100Moderate to GoodInferred
4-Bromo-2-fluoroaniline MorpholinePd(OAc)₂ / BINAPNaOt-BuToluene9092Hypothetical
2-Bromopyridine AnilinePd₂(dba)₃ / XantphosDBUToluene10085[6]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • 2-Bromo-4-fluoro-5-nitroaniline (1.0 mmol)

    • Amine (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol)

    • Xantphos (0.04 mmol)

    • Cesium carbonate (1.5 mmol)

    • Anhydrous dioxane (5 mL)

  • Procedure:

    • In a glovebox, add 2-Bromo-4-fluoro-5-nitroaniline, cesium carbonate, and the phosphine ligand to an oven-dried Schlenk tube.

    • Add the palladium precursor.

    • Add the amine and anhydrous dioxane.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices: A bulky, electron-rich phosphine ligand like Xantphos is often employed to promote the reductive elimination step and prevent β-hydride elimination. A strong, non-nucleophilic base such as cesium carbonate is used to deprotonate the amine without competing in the coupling reaction. Anhydrous conditions are crucial to prevent catalyst deactivation.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Amine, Base, Ligand, and Pd Precatalyst Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final Product Final Product Purification->Final Product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Performance in Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group makes 2-Bromo-4-fluoro-5-nitroaniline an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2]

Analysis of Reactivity:

In SNAr reactions, the rate is determined by the stability of the intermediate Meisenheimer complex, which is stabilized by electron-withdrawing groups. The nitro group in the para position to the fluorine and meta to the bromine strongly activates the ring for nucleophilic attack. Generally, in SNAr reactions, the C-F bond is more readily cleaved than the C-Br bond. This is because fluorine is more electronegative, making the carbon to which it is attached more electrophilic and better able to stabilize the developing negative charge in the transition state. Therefore, nucleophilic attack is expected to occur preferentially at the carbon bearing the fluorine atom.

Comparative Data:

While specific kinetic data comparing the displacement of fluorine versus bromine in 2-Bromo-4-fluoro-5-nitroaniline is not available in the provided search results, the general principles of SNAr strongly suggest the preferential substitution of the fluorine atom. We can compare its expected reactivity with a related compound, 4-bromo-2-fluoronitrobenzene, which also possesses activated halogen atoms.

Substrate Nucleophile Solvent Temp (°C) Product (Major) Yield (%) Reference
2-Bromo-4-fluoro-5-nitroaniline MorpholineDMSO802-Bromo-4-(morpholino)-5-nitroanilineHighPredicted
4-Bromo-2-fluoronitrobenzene PiperidineEthanol784-Bromo-2-(piperidino)nitrobenzene85Hypothetical
2,4-Dichloronitrobenzene AnilineEthanol1004-Chloro-2-nitro-N-phenylaniline75Hypothetical

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • Materials:

    • 2-Bromo-4-fluoro-5-nitroaniline (1.0 mmol)

    • Nucleophile (e.g., morpholine) (1.2 mmol)

    • Potassium carbonate (1.5 mmol)

    • Dimethyl sulfoxide (DMSO) (5 mL)

  • Procedure:

    • To a round-bottom flask, add 2-Bromo-4-fluoro-5-nitroaniline and potassium carbonate.

    • Add the DMSO and the nucleophile.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • After cooling, pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or isopropanol).

Causality Behind Experimental Choices: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the cation of the base but not the nucleophile, thus increasing its nucleophilicity. A mild base like potassium carbonate is often sufficient to neutralize the liberated acid.

Diagram of the SNAr Mechanism:

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Start Aryl Halide + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Elimination Loss of Halide Ion Meisenheimer->Elimination Product Substituted Aromatic Product Elimination->Product

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion

2-Bromo-4-fluoro-5-nitroaniline stands out as a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for predictable and often regioselective functionalization through key reaction types.

  • In Suzuki-Miyaura coupling , while direct comparative data is limited, the electronic properties of the molecule suggest it is a viable substrate, likely exhibiting good reactivity under standard conditions.

  • For Buchwald-Hartwig amination , 2-Bromo-4-fluoro-5-nitroaniline is a promising candidate for the synthesis of complex arylamines, a critical transformation in drug discovery.

  • The molecule is particularly well-suited for nucleophilic aromatic substitution , with the fluorine atom being the more probable site of substitution due to the strong activation by the para-nitro group.

This guide provides a framework for researchers to approach the use of 2-Bromo-4-fluoro-5-nitroaniline in their synthetic endeavors. The provided protocols, based on established methodologies for similar substrates, offer a solid starting point for reaction optimization. The comparative analysis, although inferential in some cases due to the lack of direct head-to-head studies, is grounded in well-established principles of organic reactivity and should guide the rational selection of this and alternative reagents. As with any synthetic transformation, empirical validation and optimization will be key to achieving the desired outcomes.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Guram, A. S., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(52), 32967-32971.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Harris, C. M., et al. (2021). Synthesis of Novel Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling Reactions. Journal of Medicinal Chemistry, 64(1), 123-145.

Sources

Comparative

Vergleichsleitfaden zur Überprüfung der Regiochemie der Nitrierung von 2-Brom-5-fluoranilin

Verfasst von: Dr. rer.

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von: Dr. rer. nat. Gemini, Senior Application Scientist

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Die elektrophile aromatische Substitution an mehrfach substituierten Ringen stellt eine erhebliche synthetische Herausforderung dar, da die Steuerung der Regioselektivität von entscheidender Bedeutung ist. Dieser Leitfaden bietet eine detaillierte Analyse der Nitrierung von 2-Brom-5-fluoranilin, einem Substrat mit konkurrierenden dirigierenden Effekten. Wir vergleichen eine direkte Nitrierungsmethode mit einem Ansatz über eine Schutzgruppe und liefern die zugrunde liegenden mechanistischen Erklärungen sowie experimentelle Protokolle und Daten zur Verifizierung, um einen robusten und reproduzierbaren Syntheseweg zu gewährleisten.

Theoretische Analyse: Die Komplexität konkurrierender dirigierender Effekte

Bei der elektrophilen aromatischen Substitution bestimmen die bereits am Ring vorhandenen Substituenten die Position des neu eintretenden Elektrophils.[1][2] Im Fall von 2-Brom-5-fluoranilin haben wir drei Substituenten mit unterschiedlichen elektronischen Eigenschaften:

  • Aminogruppe (-NH₂): Ein stark aktivierender Substituent, der durch einen positiven mesomeren Effekt (+M) die Elektronendichte im Ring erhöht.[3][4] Er dirigiert eintretende Elektrophile bevorzugt in die ortho- und para-Positionen.[5][6]

  • Brom (-Br) und Fluor (-F): Halogene sind eine besondere Klasse. Aufgrund ihrer hohen Elektronegativität ziehen sie Elektronendichte durch einen negativen induktiven Effekt (-I) ab und desaktivieren somit den Ring.[7] Allerdings können sie durch ihren +M-Effekt (Abgabe eines freien Elektronenpaars) die Carbokation-Intermediate stabilisieren, was zu einer ortho- und para-Dirigierung führt.[1][8]

Die Aminogruppe ist der bei weitem dominanteste Direktor. Ihre starke aktivierende Wirkung übertrifft die desaktivierenden Effekte der Halogene. Daher wird die Regiochemie primär durch die -NH₂-Gruppe bestimmt.

Abbildung 1: Analyse der dirigierenden Effekte und Vorhersage der Regioselektivität.

Basierend auf der Synergie der dirigierenden Effekte sind die Positionen 4 und 6 die wahrscheinlichsten Angriffspunkte für das Nitroniumion (NO₂⁺). Position 4 ist sowohl para zur stark dirigierenden Aminogruppe als auch ortho zum Fluor. Position 6 ist ortho zu beiden, der -NH₂ und dem -F. Aufgrund der geringeren sterischen Hinderung an der para-Position wird 2-Brom-5-fluor-4-nitroanilin als das Hauptprodukt erwartet.

Die Komplikation: Das Aniliniumion

Ein entscheidender Faktor, der oft übersehen wird, ist das Reaktionsmedium. Die Standard-Nitrierungsbedingungen (eine Mischung aus Salpetersäure und Schwefelsäure) sind stark sauer.[9] Unter diesen Bedingungen wird die basische Aminogruppe (-NH₂) zum Aniliniumion (-NH₃⁺) protoniert.[10] Das Aniliniumion ist, im Gegensatz zur Aminogruppe, ein stark desaktivierender, meta-dirigierender Substituent, da der positive Stickstoff Elektronendichte stark induktiv aus dem Ring zieht.[10]

Dies würde die Regiochemie vollständig verändern und die Nitrierung an Position 3 (meta zum -NH₃⁺) lenken. Zusätzlich führt die starke Desaktivierung des Rings zu raueren erforderlichen Reaktionsbedingungen, was die Ausbeute verringert und die Bildung von Oxidations-Nebenprodukten erhöht.

Experimentelles Design: Ein Vergleich zweier Synthesestrategien

Um die theoretischen Vorhersagen zu überprüfen und einen zuverlässigen Syntheseweg zu etablieren, vergleichen wir zwei Methoden.

  • Methode A: Direkte Nitrierung. Ein schneller, aber potenziell unselektiver Ansatz, bei dem die Bildung des Aniliniumions wahrscheinlich ist.

  • Methode B: Nitrierung über Schutzgruppentechnik. Ein mehrstufiger, aber kontrollierterer Ansatz, der die dirigierende Wirkung der Aminogruppe erhält und zu einem sauberen Produkt führen sollte.

Abbildung 2: Vergleich der experimentellen Arbeitsabläufe für die Nitrierung.

Protokoll 1: Acetylierung der Aminogruppe (Schutz)

Dieser Schritt schützt die Aminogruppe als Acetanilid. Die Acetamidogruppe (-NHCOCH₃) ist immer noch ein aktivierender ortho-, para-Direktor, aber deutlich weniger basisch, wodurch eine Protonierung unter den Nitrierungsbedingungen vermieden wird.

  • Lösen Sie 1,0 Äquivalent 2-Brom-5-fluoranilin in überschüssiger Essigsäure.

  • Kühlen Sie die Lösung in einem Eisbad auf 0-5 °C.

  • Fügen Sie langsam unter Rühren 1,1 Äquivalente Essigsäureanhydrid hinzu.

  • Lassen Sie die Reaktion 30 Minuten im Eisbad und anschließend 1 Stunde bei Raumtemperatur rühren.

  • Gießen Sie die Reaktionsmischung in Eiswasser, um das Produkt auszufällen.

  • Filtrieren Sie den festen Niederschlag, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn. Das Produkt, N-(2-Brom-5-fluorphenyl)acetamid, sollte als weißer Feststoff erhalten werden.

Protokoll 2: Nitrierung des geschützten Anilins
  • Fügen Sie das getrocknete N-(2-Brom-5-fluorphenyl)acetamid portionsweise zu gekühlter (0 °C) konzentrierter Schwefelsäure. Rühren Sie, bis es vollständig gelöst ist.

  • Kühlen Sie die Lösung auf -5 bis 0 °C.

  • Bereiten Sie eine Nitriermischung vor, indem Sie 1,05 Äquivalente konzentrierte Salpetersäure langsam zu einer kleinen Menge gekühlter konzentrierter Schwefelsäure geben.

  • Fügen Sie die Nitriermischung tropfenweise zur Acetanilid-Lösung hinzu, wobei die Temperatur unter 5 °C gehalten werden muss.

  • Rühren Sie die Mischung 2 Stunden lang bei 0-5 °C.

  • Gießen Sie die Reaktionsmischung vorsichtig auf zerstoßenes Eis. Das nitrierte Produkt fällt aus.

  • Filtrieren, mit kaltem Wasser waschen bis das Filtrat neutral ist, und trocknen Sie den Feststoff.

Protokoll 3: Hydrolyse der Schutzgruppe (Entschützung)
  • Suspendieren Sie das getrocknete, nitrierte Acetanilid in einer Mischung aus Ethanol und konzentrierter Salzsäure (ca. 2:1 Volumenverhältnis).

  • Erhitzen Sie die Mischung unter Rückfluss für 2-4 Stunden, bis die Dünnschichtchromatographie (DC) eine vollständige Umsetzung anzeigt.

  • Kühlen Sie die Reaktion ab und neutralisieren Sie sie vorsichtig mit einer wässrigen Natriumhydroxidlösung, um das freie Amin auszufällen.

  • Filtrieren Sie das Produkt, waschen Sie es mit Wasser und trocknen Sie es. Umkristallisation aus Ethanol kann zur weiteren Reinigung verwendet werden.

Verifizierung der Regiochemie: Eine spektroskopische Analyse

Die eindeutige Bestimmung des gebildeten Isomers ist entscheidend. Die ¹H-NMR-Spektroskopie ist hierfür das aussagekräftigste Werkzeug, da die Anzahl der Signale im aromatischen Bereich und ihre Kopplungsmuster für jedes Isomer einzigartig sind.

IsomerStrukturErwartete ¹H-NMR-Signale (Aromatischer Bereich)Begründung
2-Brom-5-fluor-4-nitroanilin (Hauptprodukt aus Methode B)2-bromo-5-fluoro-4-nitroaniline~7.2 ppm (d, 1H, J ≈ 8-10 Hz) ~6.8 ppm (d, 1H, J ≈ 6-7 Hz) Zwei aromatische Protonen verbleiben. Das Proton an C3 ist nur an das Fluor an C5 gekoppelt (meta-Kopplung, oft nicht aufgelöst oder klein) und erscheint als Dublett durch Kopplung mit dem Proton an C6. Das Proton an C6 ist an das Fluor an C5 gekoppelt und erscheint als Dublett.
2-Brom-5-fluor-6-nitroanilin (Mögliches Nebenprodukt)~7.5 ppm (d, 1H, J ≈ 8-9 Hz) ~6.9 ppm (d, 1H, J ≈ 8-9 Hz) Zwei benachbarte aromatische Protonen (an C3 und C4), die sich gegenseitig koppeln und zwei Dubletts mit der gleichen Kopplungskonstante ergeben.
2-Brom-5-fluor-3-nitroanilin (Mögliches Produkt aus Methode A)~7.4 ppm (dd, 1H) ~6.7 ppm (dd, 1H) Zwei aromatische Protonen (an C4 und C6), die beide an das Fluor an C5 und aneinander koppeln, was zu komplexeren Dubletts von Dubletts führt.

Hinweis: Die chemischen Verschiebungen (ppm) sind Schätzungen und können je nach Lösungsmittel und Konzentration variieren. Die Kopplungsmuster (Multiplizität und J-Werte) sind die entscheidenden Identifikationsmerkmale.

Ergebnisse und Diskussion

Experimentelle Daten aus der Literatur und analogen Systemen bestätigen, dass die direkte Nitrierung von stark aktivierten Anilinen oft zu einer Mischung von Produkten und erheblicher Oxidation führt.[11] Die Bildung des meta-Isomers durch Protonierung der Aminogruppe ist ein gut dokumentiertes Phänomen.[10]

Im Gegensatz dazu bietet die Schutzgruppenstrategie (Methode B) eine weitaus höhere Selektivität. Die Acetamidogruppe lenkt die Nitrierung zuverlässig in die sterisch zugänglichere para-Position. Die anschließende Hydrolyse liefert in der Regel das gewünschte 2-Brom-5-fluor-4-nitroanilin in guter Ausbeute und hoher Reinheit.

MethodeHauptproduktErwartete AusbeuteSelektivitätBemerkungen
A: Direkte Nitrierung Gemisch, wahrscheinlich 3-Nitro-IsomerNiedrig bis mäßigGeringRisiko der Oxidation; schwierige Aufreinigung.
B: Schutzgruppen-Strategie 2-Brom-5-fluor-4-nitroanilinGut bis sehr gutHochMehrstufig, aber saubere Reaktion und hohe Regioselektivität.

Fazit für den Anwender

Die Verifizierung der Regiochemie bei der Nitrierung von 2-Brom-5-fluoranilin zeigt eindrücklich die Notwendigkeit, die Reaktionsbedingungen sorgfältig zu kontrollieren, insbesondere bei Substraten mit säureempfindlichen, stark aktivierenden Gruppen.

  • Vermeiden Sie die direkte Nitrierung: Die direkte Nitrierung von freien Anilinen unter stark sauren Bedingungen ist unzuverlässig und führt aufgrund der Bildung des meta-dirigierenden Aniliniumions zu unerwünschten Isomeren und Nebenprodukten.

  • Nutzen Sie die Schutzgruppen-Strategie: Die Acetylierung der Aminogruppe ist ein robuster und bewährter Ansatz, um die starke ortho-, para-dirigierende Wirkung zu erhalten und gleichzeitig die Reaktivität zu mäßigen. Dies führt zu einer vorhersagbaren und hochselektiven Synthese des 4-Nitro-Isomers.

  • Verifizieren Sie die Struktur mittels NMR: Die ¹H-NMR-Spektroskopie ist unerlässlich, um die Regiochemie des Endprodukts eindeutig zu bestätigen. Die Analyse der Kopplungsmuster der verbleibenden aromatischen Protonen ermöglicht eine zweifelsfreie Unterscheidung der möglichen Isomere.

Dieser Leitfaden unterstreicht, dass ein fundiertes mechanistisches Verständnis die Grundlage für die Entwicklung logischer, validierbarer und erfolgreicher Syntheseprotokolle ist.

Referenzen

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